ApCp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQEPCYFNBXEA-KPKSGTNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2348-33-6 | |
| Record name | Adenylyl(3'-5')cytidine-3'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of Adenosine 5'-(α,β-methylene)diphosphate (APCP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-(α,β-methylene)diphosphate (APCP) is a widely utilized and specific competitive inhibitor of ecto-5'-nucleotidase (CD73), a cell-surface enzyme pivotal in extracellular adenosine metabolism. By blocking the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound serves as a critical tool in the investigation of purinergic signaling pathways and as a potential therapeutic agent, particularly in the field of immuno-oncology. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: CD73
This compound, also known as α,β-methylene-ADP, is a structural analog of AMP where a methylene group replaces the oxygen atom between the α and β phosphates. This modification renders the molecule resistant to hydrolysis by nucleotidases, allowing it to act as a stable competitive inhibitor of CD73.
CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that plays a crucial role in the purinergic signaling pathway. This pathway is integral to a multitude of physiological processes, including neurotransmission, inflammation, and immune responses. In the tumor microenvironment, the activity of CD73 is of particular interest. Cancer cells often overexpress CD73, which, in concert with the ectonucleotidase CD39, converts pro-inflammatory extracellular ATP into the immunosuppressive molecule adenosine. Elevated levels of adenosine in the tumor microenvironment suppress the activity of various immune cells, including T cells and natural killer (NK) cells, thereby facilitating tumor immune evasion.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of CD73 . This compound mimics the natural substrate of CD73, which is AMP. It binds to the active site of the CD73 enzyme but, due to its non-hydrolyzable phosphonate bond, it is not converted into adenosine. This occupation of the active site prevents AMP from binding and being hydrolyzed, thus reducing the production of extracellular adenosine.
The consequences of CD73 inhibition by this compound are significant, particularly in the context of the immune system:
-
Reduction of Immunosuppressive Adenosine: By blocking adenosine production, this compound mitigates the immunosuppressive effects of adenosine on immune cells.
-
Enhancement of Anti-Tumor Immunity: The reduction in adenosine leads to the restoration and enhancement of the cytotoxic activity of CD8+ T cells and NK cells. It can also modulate the function of other immune cells, such as promoting the maturation of dendritic cells.
-
Synergy with Other Immunotherapies: this compound has been shown to work synergistically with other cancer immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies), by overcoming a key mechanism of immune resistance in the tumor microenvironment.
Quantitative Data
The inhibitory potency of this compound against CD73 has been characterized in numerous studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 | 0.092 ± 0.02 µM | Human e5'NT (CD73) | [1] |
| Ki | 18.2 nM | Rat primary astrocytes | [1] |
| Inhibition Mode | Competitive | N/A | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathways
This compound's mechanism of action is best understood in the context of the CD73-adenosine signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric method to measure the enzymatic activity of CD73 by quantifying the inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73
-
Adenosine 5'-(α,β-methylene)diphosphate (this compound)
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of various concentrations of this compound or vehicle control to triplicate wells.
-
Add 20 µL of recombinant CD73 (e.g., 5 ng/µL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of AMP solution (e.g., 100 µM final concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a standard curve using the provided phosphate standard to determine the concentration of Pi released in each well.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Mouse Melanoma Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse melanoma model.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
Adenosine 5'-(α,β-methylene)diphosphate (this compound)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Calipers
-
Syringes and needles
Procedure:
-
Culture B16-F10 melanoma cells to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 2.5 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the flank of each C57BL/6 mouse.
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm3). This typically takes 7-10 days.
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound treatment solution by dissolving it in sterile PBS. A common dose is 20 mg/kg body weight.
-
Administer this compound or vehicle (PBS) to the mice via intraperitoneal (i.p.) injection. The frequency of administration can vary (e.g., every other day).
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).
Conclusion
Adenosine 5'-(α,β-methylene)diphosphate (this compound) is a potent and specific competitive inhibitor of CD73. Its ability to block the production of immunosuppressive adenosine has made it an invaluable tool for studying the intricate roles of purinergic signaling in health and disease. In the context of oncology, this compound's capacity to enhance anti-tumor immunity, both alone and in combination with other immunotherapies, underscores the therapeutic potential of targeting the CD73-adenosine axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the mechanism of action of this compound.
References
An In-depth Technical Guide to Non-Hydrolyzable ADP Analogs for Purinergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commonly used non-hydrolyzable adenosine diphosphate (ADP) analogs in the study of P2Y purinergic receptors. Given the initial ambiguity surrounding "ApCp," this document focuses on well-characterized and widely utilized analogs, offering insights into their mechanism of action, quantitative binding data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery focused on purinergic signaling.
Introduction to Non-Hydrolyzable ADP Analogs
Adenosine diphosphate (ADP) is a critical signaling molecule that activates P2Y receptors, a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes, most notably platelet aggregation. The inherent instability of ADP, due to its rapid hydrolysis by ectonucleotidases, presents a significant challenge in experimental settings. Non-hydrolyzable ADP analogs are synthetic molecules that mimic the structure of ADP but are resistant to enzymatic degradation. This stability makes them invaluable tools for studying the structure, function, and pharmacology of P2Y receptors.
These analogs typically feature modifications to the pyrophosphate backbone, such as the substitution of an oxygen atom with a methylene group (as in α,β-methylene ADP) or a sulfur atom (as in ADPβS). These modifications prevent hydrolysis while often retaining high affinity and selectivity for specific P2Y receptor subtypes.
Mechanism of Action at P2Y Receptors
ADP exerts its effects on platelets primarily through two P2Y receptors: P2Y1 and P2Y12.[1]
-
P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in an increase in intracellular calcium levels, leading to platelet shape change and the initial, transient phase of aggregation.[2]
-
P2Y12 Receptor: Coupled to Gi, the activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This decrease in cAMP, along with signaling through the PI3K/Akt pathway, is crucial for the sustained and amplified platelet aggregation response.[3][5]
Non-hydrolyzable ADP analogs act as agonists or antagonists at these receptors, allowing for the dissection of their individual contributions to platelet function and other physiological processes.
Quantitative Data for Common Non-Hydrolyzable ADP Analogs and Antagonists
The following table summarizes key quantitative data for several widely used non-hydrolyzable ADP analogs and selective P2Y receptor antagonists. This data is essential for designing and interpreting experiments aimed at characterizing P2Y receptor pharmacology.
| Compound | Target Receptor(s) | Assay Type | Parameter | Value | Species | Reference |
| 2-MeS-ADP | P2Y1, P2Y12, P2Y13 (Agonist) | Functional Assay (cAMP inhibition) | EC50 | 5 nM | Human | [6] |
| P2Y13 (Agonist) | Functional Assay (cAMP inhibition) | EC50 | 19 nM | Human | [6] | |
| P2Y13 (Agonist) | Functional Assay (Ca2+/IP3 response) | EC50 | 1.93 nM | Not Specified | [7] | |
| P2Y1 (Agonist) | Functional Assay | pEC50 | 8.29 | Human | [6] | |
| MRS2179 | P2Y1 (Antagonist) | Platelet Aggregation (ADP-induced) | pIC50 | 5.51 ± 0.17 | Human | [8] |
| P2Y1 (Antagonist) | Platelet Aggregation (2MeSADP-induced) | pIC50 | 6.21 ± 0.20 | Human | [8] | |
| P2Y1 (Antagonist) | Radioligand Binding ([33P]MRS2179) | Kd | 109 ± 18 nM | Human | [9] | |
| A3P5PS | P2Y1 (Antagonist) | Functional Assay (Phospholipase C activation) | pKB | 6.46 ± 0.17 | Turkey | |
| AR-C67085 | P2Y12, P2Y13 (Antagonist) | Functional Assay (SMC contraction) | - | - | Not Specified | [10] |
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a scintillation proximity assay (SPA) to determine the binding affinity of test compounds for the human P2Y1 receptor using the radiolabeled agonist [33P] 2MeS-ADP.[11]
Materials:
-
P2Y1 receptor membranes (from HEK293 or other suitable expression system)
-
[33P] 2MeS-ADP (specific activity ~2,000 Ci/mmol)
-
Test compounds (various concentrations)
-
Assay Buffer: 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl2, pH 7.4
-
WGA polystyrene SPA beads
-
384-well OptiPlates
-
Centrifuge
-
Scintillation counter (e.g., Gen 4 LEADSEEKER)
Procedure:
-
Prepare binding reactions in 384-well OptiPlates in a final volume of 50 µL.
-
Each reaction should contain:
-
15 fmol of P2Y1 receptor membranes (approximately 1.7 µg of total protein).
-
0.3 nM [33P] 2MeS-ADP.
-
Varying concentrations of the test compound (typically from 160 pM to 10 µM) in assay buffer containing 1% DMSO.
-
100 µg of SPA beads.
-
-
Incubate the plates at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Centrifuge the plates for 5 minutes.
-
Aspirate approximately 40 µL of the aqueous solution.
-
Seal the plates and determine the amount of [33P] 2MeS-ADP bound to the P2Y1 receptor membranes on the SPA beads using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.
-
Calculate the binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (determined to be 14 nM for 2MeS-ADP and the P2Y1 receptor).[11]
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of non-hydrolyzable ADP analogs and their antagonists on platelet function.[12]
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Centrifuge
-
Light Transmission Aggregometer
-
Agonists (e.g., ADP, 2-MeS-ADP)
-
Test compounds (antagonists)
-
Platelet-Poor Plasma (PPP) for blanking
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (9:1 ratio of blood to citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to pellet the platelets and other blood cells.
-
Collect the supernatant, which is the PPP.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
For antagonist studies, pre-incubate the PRP with the test compound for a specified time (e.g., 30 minutes at room temperature).[13]
-
Add the agonist (e.g., ADP or 2-MeS-ADP) to the PRP in the aggregometer cuvette to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
For antagonists, calculate the percent inhibition of aggregation compared to a control without the antagonist.
-
Determine the IC50 value of the antagonist by testing a range of concentrations.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying non-hydrolyzable ADP analogs.
Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.
Caption: General workflow for in vitro platelet aggregation assay.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Molecular Structure and Core Chemical Properties
An In-depth Technical Guide to α,β-Methylene Adenosine Phosphates (ApCp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and biochemical applications of α,β-Methylene Adenosine Phosphates, commonly referred to by the abbreviation this compound. This term encompasses a class of non-hydrolyzable nucleoside phosphate analogs, most notably α,β-Methyleneadenosine 5'-diphosphate (AMP-CP) and α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP) . These compounds are invaluable tools in biochemistry and pharmacology due to their structural similarity to endogenous nucleotides (ADP and ATP) combined with their resistance to enzymatic cleavage.
The defining structural feature of this compound analogs is the replacement of the labile oxygen atom between the α- and β-phosphate groups with a methylene (-CH₂-) bridge. This substitution renders the phosphoanhydride bond resistant to hydrolysis by nucleotidases and kinases, making them stable analogs for studying nucleotide-dependent processes.
Structure of Key Analogs
-
Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP): A non-hydrolyzable analog of Adenosine Diphosphate (ADP). It acts as a competitive inhibitor of enzymes that process AMP, most notably ecto-5'-nucleotidase (CD73).[1][2]
-
α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP): A non-hydrolyzable analog of Adenosine Triphosphate (ATP). It is primarily used as a selective agonist for P2X purinergic receptors.[3]
Physicochemical and Chemical Properties
The key quantitative properties of these compounds are summarized below. This data is essential for experimental design, including buffer preparation and determining appropriate assay concentrations.
| Property | Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP) | α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP) |
| Synonyms | AMPCP, this compound, α,β-Methylene-ADP | α,β-methylene ATP, AMPPCP |
| Molecular Formula | C₁₁H₁₇N₅O₉P₂ | C₁₁H₁₈N₅O₁₂P₃ (Acid form) |
| Molecular Weight | 425.23 g/mol | 505.18 g/mol (Acid form) |
| Purity | Typically ≥98% by HPLC[1] | Typically ≥95% |
| Solubility | Water: 50 mg/mL | PBS (pH 7.2): 10 mg/mL |
| Appearance | Powder or crystalline solid | Crystalline solid |
| Storage Temp. | -20°C | -20°C |
Biochemical Interactions and Applications
This compound analogs are primarily used to probe two major signaling pathways: the adenosinergic pathway (via CD73 inhibition) and the purinergic P2X pathway (via receptor activation).
AMP-CP as an Inhibitor of CD73
Extracellular adenosine is a potent immunosuppressive molecule often found at high levels in the tumor microenvironment. Its production is primarily controlled by the ectoenzyme CD73, which hydrolyzes AMP to adenosine. AMP-CP is a potent competitive inhibitor of CD73, preventing this conversion and thereby blocking the production of immunosuppressive adenosine.[1] This makes it a critical tool for cancer immunotherapy research.
AMP-PCP as a P2X Receptor Agonist
P2X receptors are ATP-gated cation channels involved in a wide range of physiological processes, including synaptic transmission, inflammation, and pain signaling. AMP-PCP mimics the binding of ATP but is resistant to breakdown, allowing for sustained and controlled activation of these channels. It is particularly potent at P2X1 and P2X3 subtypes, enabling researchers to study the downstream effects of their activation, such as ion influx and membrane depolarization.
Quantitative Biochemical Data
The following table summarizes key binding and activity data for these compounds against their primary targets.
| Compound | Target | Parameter | Value | Notes |
| AMP-CP | Human CD73 | Kᵢ | 59 nM | Potent competitive inhibitor. |
| AMP-CP | Human CD73 | IC₅₀ | 0.56 µM | |
| AMP-PCP | P2X1 / P2X3 Receptors | EC₅₀ | ~1 µM | Potent agonist. |
| AMP-PCP | P2X2, P2X4-7 Receptors | Potency | ~1,000-fold less potent | Demonstrates high selectivity for P2X1/3. |
| AMP-PCP | Adenylate Cyclase | Kᵢ | ~0.5 mM | Weakly inhibits in a calcium-dependent manner. |
Key Signaling Pathways
The stability of this compound analogs makes them ideal for elucidating complex signaling cascades. The diagrams below, rendered in DOT language, illustrate their points of action.
The CD73-Mediated Adenosine Production Pathway
This pathway shows how extracellular ATP is converted into immunosuppressive adenosine and how AMP-CP intervenes.
Caption: The CD73-adenosine pathway and the inhibitory action of AMP-CP.
P2X Receptor Activation Pathway
This diagram illustrates how extracellular ATP or its stable analog, AMP-PCP, activates P2X receptors, leading to downstream cellular effects.
Caption: Agonist-induced activation of a P2X receptor ion channel.
Experimental Protocols and Workflows
The following provides a detailed methodology for a common assay used to measure the enzymatic activity of CD73 and to evaluate the potency of inhibitors like AMP-CP.
Protocol: CD73 Activity Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of phosphate produced is directly proportional to CD73 activity. Inhibitors like AMP-CP will reduce the amount of phosphate detected.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of this green complex, measured by absorbance at ~620-640 nm, is directly related to the concentration of free phosphate.
Materials:
-
Recombinant human CD73 or cell lysate containing CD73
-
AMP (Substrate)
-
AMP-CP (Inhibitor)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
Malachite Green Reagent A (Malachite Green in acid)
-
Malachite Green Reagent B (Molybdate solution)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, prepare wells for:
-
Blank: Assay Buffer only (no enzyme).
-
Control: CD73 enzyme + Assay Buffer.
-
Inhibitor Test: CD73 enzyme + desired concentration(s) of AMP-CP.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for control wells) to the plate. Allow to pre-incubate for 10-15 minutes at 37°C to permit inhibitor binding.
-
Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop & Develop Color: Stop the reaction by adding Malachite Green Reagents A and B. This also begins the color development. Incubate for 5-15 minutes at room temperature.
-
Read Absorbance: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Use the Phosphate Standard curve to convert absorbance values into phosphate concentration (µM).
-
Calculate the percent inhibition for AMP-CP wells relative to the Control wells.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following DOT script visualizes the steps of the Malachite Green assay.
Caption: Workflow for a CD73 enzymatic assay using the Malachite Green method.
References
A Researcher's Guide to ApCp and its Analogs in Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of scientific research, particularly in the fields of biochemistry and pharmacology, the use of non-hydrolyzable ATP analogs is indispensable for elucidating the mechanisms of ATP-dependent enzymes and signaling pathways. Among these, Adenosine 5'-(α,β-methylene)triphosphate, commonly abbreviated as ApCp, and its synonyms serve as critical tools for "freezing" enzymatic reactions at the ATP-bound state. This technical guide provides a comprehensive overview of the synonyms for this compound, their quantitative data in scientific literature, detailed experimental protocols for their use, and visualizations of their roles in signaling pathways and experimental workflows.
Unraveling the Nomenclature: Synonyms for this compound
The compound commonly referred to as this compound is known by several names and abbreviations in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and for clear communication of research findings. The most frequently encountered synonyms include:
-
AMP-PCP or AMPCP : This is a widely used abbreviation for Adenosine 5'-(α,β-methylene)triphosphate.
-
α,β-Methyleneadenosine 5'-triphosphate : This is the full chemical name and provides a clear description of the molecule's structure, highlighting the methylene bridge between the alpha and beta phosphates.
-
Adenylyl-(α,β)-methylene-diphosphonate : This name emphasizes the adenylyl and the modified diphosphonate moieties.
-
ADP[α,β-CH2] : This notation is sometimes used to represent the structure, indicating an ADP molecule with a methylene group between the alpha and beta phosphates.
These compounds belong to a broader class of non-hydrolyzable ATP analogs , which are molecules that mimic the structure of ATP but are resistant to enzymatic hydrolysis. This property makes them invaluable for studying the conformational changes and binding events of ATPases and other ATP-dependent enzymes without the complication of product formation.
Quantitative Data: A Comparative Overview
This compound and its analogs have been utilized to probe the active sites and determine the binding affinities of a multitude of enzymes. The following table summarizes key quantitative data, such as dissociation constants (Kd), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50), for some of these interactions.
| Synonym Used | Enzyme/Protein Target | Quantitative Value | Measurement Type | Reference |
| AMP-PCP | Hsp90 N-terminal domain | 3.8 µM | Kd | [1][2][3][4] |
| AMPCP | ecto-5′-nucleotidase (CD73) | 0.56 ± 0.01 µM | IC50 | [5] |
| AMPCP | ecto-5′-nucleotidase (CD73) | 59 ± 1.5 nM | Ki | [5] |
| α,β-Methyleneadenosine 5'-triphosphate | Adenylate Cyclase | ~0.5 mM | Ki | [6][7][8][9] |
Experimental Protocols: Methodologies for Key Experiments
The determination of the quantitative data presented above relies on precise and well-controlled experimental protocols. A common application of this compound and its analogs is in enzyme inhibition assays. Below is a detailed methodology for a typical enzyme kinetics experiment to determine the inhibitory potential of an this compound analog on an ATPase, such as ecto-5'-nucleotidase (CD73), using the malachite green phosphate assay.
Principle of the Malachite Green Assay
The malachite green assay is a colorimetric method used to detect the amount of inorganic phosphate released from an enzymatic reaction, such as ATP hydrolysis. In the presence of molybdate in an acidic solution, inorganic phosphate forms a complex. Malachite green then binds to this phosphomolybdate complex, resulting in a color change that can be quantified spectrophotometrically at a wavelength of approximately 620-660 nm.
Materials
-
Purified enzyme (e.g., recombinant human CD73)
-
Substrate (e.g., Adenosine 5'-monophosphate, AMP, for CD73)
-
Inhibitor (e.g., AMP-PCP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2)
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Detailed Protocol for IC50 Determination of AMP-PCP against CD73
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate (AMP) in assay buffer.
-
Prepare a series of dilutions of the inhibitor (AMP-PCP) in assay buffer.
-
Prepare the malachite green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This should typically be done fresh.
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of the inhibitor (AMP-PCP) to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (AMP) to all wells simultaneously.
-
Allow the reaction to proceed for a fixed time (e.g., 20 minutes) at the controlled temperature. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding the malachite green working solution to each well. This acidic solution will denature the enzyme and initiate the color development.
-
-
Detection and Data Analysis:
-
Incubate the plate at room temperature for a specific time (e.g., 15-30 minutes) to allow for full color development.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
Visualizing the Science: Diagrams of Pathways and Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the Graphviz DOT language, illustrate the purinergic signaling pathway and a typical experimental workflow for studying enzyme inhibition.
Purinergic Signaling Pathway and the Role of this compound Analogs
Experimental Workflow for Enzyme Inhibition Assay
This technical guide serves as a foundational resource for researchers working with this compound and its non-hydrolyzable ATP analog counterparts. By providing a clear understanding of the nomenclature, a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate more effective and informed research in the critical areas of enzyme kinetics and cellular signaling.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. youtube.com [youtube.com]
- 7. Purinergic Signaling in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
ApCp as an Inhibitor of Ecto-5'-Nucleotidase/CD73: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is a critical node in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. In pathological contexts, particularly within the tumor microenvironment, the resulting accumulation of adenosine exerts potent immunosuppressive effects, facilitating tumor growth, proliferation, and resistance to therapy. Consequently, inhibition of CD73 has emerged as a promising strategy in immuno-oncology. Adenosine 5'-(α,β-methylene)diphosphate (ApCp), a non-hydrolyzable analog of adenosine diphosphate (ADP), stands as the archetypal small-molecule inhibitor of CD73. Its utility as a research tool has been instrumental in elucidating the biological functions of CD73 and validating it as a therapeutic target. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory characteristics, relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Introduction to Ecto-5'-Nucleotidase (CD73)
Ecto-5'-nucleotidase, designated as Cluster of Differentiation 73 (CD73), is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the surface of various cell types, including endothelial, epithelial, and numerous immune cells.[1][2] CD73 catalyzes the terminal step in the extracellular degradation of adenosine triphosphate (ATP), hydrolyzing AMP into adenosine and inorganic phosphate (Pi).[3]
In the tumor microenvironment (TME), damaged or dying cells release large amounts of ATP. This ATP is sequentially hydrolyzed to AMP by ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39).[3] CD73 then converts this AMP to adenosine.[3] The resulting high concentrations of adenosine suppress the anti-tumor immune response by binding to A2A and A2B receptors on effector immune cells like CD8+ T cells and Natural Killer (NK) cells.[4] Elevated CD73 expression is observed in many cancers, including breast, lung, and melanoma, and often correlates with poor prognosis and resistance to immunotherapy.[4][5] This central role in immune evasion makes CD73 a compelling target for therapeutic intervention.[4]
This compound: Mechanism of Action
This compound (also known as AOPCP) is a structural analog of ADP where the oxygen atom linking the α and β phosphates is replaced by a methylene bridge (-CH2-). This substitution renders the molecule resistant to hydrolysis.
This compound functions as a competitive inhibitor of CD73.[4] It binds to the enzyme's active site, directly competing with the natural substrate, AMP.[5] The binding of this compound occupies the catalytic pocket, preventing AMP from being processed and thereby blocking the production of adenosine. Because the inhibition is competitive, its efficacy can be overcome by sufficiently high concentrations of the substrate.[6] The stability of the this compound-CD73 complex prevents the conformational changes necessary for catalysis, effectively shutting down the enzyme's function.
Quantitative Inhibition Data
As a foundational tool compound, specific and standardized inhibitory constants like IC50 and Ki for this compound are not as consistently reported as for newer, proprietary drug candidates. The IC50 value of a competitive inhibitor is inherently dependent on the concentration of the substrate (AMP) used in the assay, leading to variability across different studies.
However, its potency is well-established through its effective use in a multitude of in vitro and in vivo studies at defined concentrations. The table below summarizes concentrations at which this compound has been shown to elicit significant biological effects.
| Parameter | Value/Concentration | Context | Source(s) |
| In Vitro Efficacy | 12 µM | Inhibited viability of MDA-MB-231 breast cancer cells in a dose-dependent manner. | [7] |
| In Vivo Efficacy | 400 µ g/mouse (p.t.) | Significantly reduced tumor growth in a B16-F10 melanoma mouse model. | [8] |
| In Vivo Efficacy | 20 mg/kg (i.p.) | Resulted in an initial blood concentration of ~38.6 µM in mice; used to study vascular leakage. | [1][5][9] |
| In Vivo Efficacy | 400 µ g/rat | Exacerbated inflammation in a carrageenan-induced pleurisy model. |
Signaling Pathways and Visualization
The inhibition of CD73 by this compound has significant downstream consequences, primarily by preventing the immunosuppressive effects of adenosine.
Extracellular Adenosine Generation Pathway
CD73 is the final and rate-limiting enzyme in a cascade that converts pro-inflammatory extracellular ATP into an immunosuppressive signal. This pathway is a primary target for this compound.
Caption: The purinergic signaling cascade and the inhibitory action of this compound on CD73.
Adenosine-Mediated Immunosuppression
Once produced, adenosine binds to A2A and A2B receptors on various immune cells, leading to a blunted anti-tumor response. This compound prevents the initiation of this cascade.
Caption: Adenosine signaling pathway leading to immunosuppression, blocked by this compound.
Experimental Protocols
This compound is widely used as a pharmacological tool to investigate the CD73/adenosine pathway. Below are representative protocols for its use in key experiments.
Protocol: CD73 Enzymatic Activity Assay (Malachite Green)
This assay indirectly measures CD73 activity by quantifying the release of inorganic phosphate (Pi), a product of AMP hydrolysis.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of CD73 in vitro.
Principle: The Malachite Green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-650 nm. A decrease in color formation in the presence of an inhibitor indicates reduced enzyme activity.
Materials:
-
Recombinant human or murine CD73 protein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Note: Do not use phosphate-based buffers)
-
Substrate: Adenosine 5'-monophosphate (AMP) solution
-
Inhibitor: this compound solution
-
Malachite Green Reagent (commercial kit or prepared solution of malachite green, ammonium molybdate, and stabilizer)
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Blank: Assay Buffer only.
-
Control (No Inhibitor): Assay Buffer, CD73 enzyme, and AMP substrate.
-
Inhibitor Test: Assay Buffer, CD73 enzyme, varying concentrations of this compound, and AMP substrate.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add AMP to all wells (except the blank) to a final concentration relevant to its Km (e.g., 10-50 µM). The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent to all wells, including standards. This reagent is acidic and will denature the enzyme. Allow color to develop for 15-30 minutes at room temperature.
-
Measurement: Read the absorbance at ~630 nm using a microplate reader.
-
Analysis: Subtract the blank reading from all wells. Use the phosphate standard curve to convert absorbance values to phosphate concentration. Calculate the percentage of inhibition for each this compound concentration relative to the control reaction. Plot the results to determine the IC50 value under the specified AMP concentration.
Protocol: HPLC-Based Assay for AMP and Adenosine Quantification
This method directly measures the substrate (AMP) and the product (adenosine), providing a highly accurate assessment of CD73 activity and its inhibition.
Objective: To directly quantify the conversion of AMP to adenosine and its inhibition by this compound.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify AMP and adenosine based on their different polarities. Their concentrations are determined by UV absorbance at ~254-260 nm.[5]
Materials:
-
CD73-expressing cells or recombinant CD73
-
Reaction Buffer (e.g., Tris-buffered saline)
-
Substrate: AMP solution
-
Inhibitor: this compound solution
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium formate in water)
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile)
-
AMP and Adenosine analytical standards
-
Perchloric acid or similar quenching agent
-
0.22 µm syringe filters
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of AMP and adenosine standards to be run on the HPLC for calibration.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine Reaction Buffer, CD73 source (cells or protein), and this compound (or vehicle).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding AMP.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold perchloric acid. This precipitates the protein.
-
Sample Preparation:
-
Vortex the quenched reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a gradient elution program (e.g., starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B) to separate adenosine and AMP.
-
Monitor the elution profile with the UV detector at ~254 nm.
-
-
Analysis: Identify and integrate the peaks corresponding to adenosine and AMP by comparing their retention times with the analytical standards. Use the standard curves to calculate the concentration of each molecule in the sample. Determine the rate of adenosine production and calculate the percent inhibition by this compound.
Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for testing the efficacy of this compound in a murine tumor model.
Objective: To evaluate the anti-tumor effect of this compound in vivo.
Principle: this compound is administered to tumor-bearing mice to inhibit CD73 activity within the tumor microenvironment. The expected outcome is a reduction in immunosuppressive adenosine, leading to enhanced anti-tumor immunity and delayed tumor growth.[7][8]
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound, sterile and suitable for injection
-
Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumors with calipers and randomize mice into treatment groups (e.g., Vehicle control, this compound treatment) with similar average tumor volumes.
-
Treatment Administration:
-
Administer this compound or vehicle control according to a predefined schedule. A common regimen is peritumoral (p.t.) or intraperitoneal (i.p.) injection every 2-3 days.
-
A typical dose is 400 µ g/mouse .[8]
-
-
Monitoring:
-
Monitor animal health and body weight daily or every other day.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration (e.g., 21 days).
-
Euthanize all animals and excise the tumors. Measure the final tumor weight and volume.
-
Plot the mean tumor growth curves for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the vehicle and this compound-treated groups.
-
-
(Optional) Mechanistic Studies: Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) or cytokine analysis (e.g., IFN-γ) to confirm the immunomodulatory effects of this compound.
Conclusion
Adenosine 5'-(α,β-methylene)diphosphate (this compound) is a cornerstone pharmacological tool for the study of ecto-5'-nucleotidase/CD73. As a stable, competitive inhibitor, it has been indispensable for dissecting the role of the CD73-adenosine axis in physiology and disease, particularly in the context of tumor immunology. While it has been largely superseded by more potent and selective second-generation inhibitors in clinical development, this compound remains a vital, accessible, and well-characterized reagent for preclinical research. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound to investigate CD73 biology and explore the therapeutic potential of targeting this critical immunosuppressive pathway.
References
- 1. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Effects of ecto-5'-nucleotidase on human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat [frontiersin.org]
- 9. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of α,β-methylene ATP (ApCp) in Elucidating Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine triphosphate (ATP), are pivotal signaling molecules that mediate a vast array of physiological processes through purinergic receptors. The study of this intricate signaling network is often complicated by the rapid hydrolysis of ATP by ectonucleotidases. α,β-methylene adenosine 5'-triphosphate (ApCp), a non-hydrolyzable analog of ATP, has emerged as an indispensable tool for dissecting purinergic pathways. This technical guide provides an in-depth overview of the role of this compound in purinergic signaling research, including its mechanism of action, receptor selectivity, and applications in key experimental protocols. Quantitative data on its receptor interactions are summarized, and detailed methodologies for its use in electrophysiological and enzymatic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive resource for professionals in the field.
Introduction to Purinergic Signaling and the Challenge of ATP Instability
Purinergic signaling encompasses the release of purine and pyrimidine nucleotides and nucleosides, which act as extracellular signaling molecules to regulate a wide range of biological functions, including neurotransmission, inflammation, muscle contraction, and cell proliferation.[1][2] These molecules exert their effects by binding to two main families of purinergic receptors: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.[3][4]
P2 receptors are further subdivided into two classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs.[4][5] The seven P2X receptor subtypes (P2X1-7) and eight P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) exhibit distinct tissue distributions, ligand sensitivities, and downstream signaling pathways.[5][6]
A significant challenge in studying P2 receptor signaling is the rapid degradation of extracellular ATP by a cascade of cell-surface enzymes known as ectonucleotidases (e.g., CD39, CD73).[7] This enzymatic activity complicates the interpretation of experimental results by reducing the effective concentration of the agonist and generating other active metabolites like ADP and adenosine, which can activate other purinergic receptors.
This compound: A Stable ATP Analog for Purinergic Research
To overcome the challenge of ATP instability, researchers utilize non-hydrolyzable ATP analogs. Among these, α,β-methylene adenosine 5'-triphosphate (this compound), also known as α,β-meATP, is a widely used and valuable tool.
Chemical Structure and Stability
This compound is a structural analog of ATP where a methylene group (-CH2-) replaces the oxygen atom bridging the α and β phosphate groups. This phosphonate linkage is resistant to hydrolysis by ectonucleotidases, ensuring a stable concentration of the ligand in the extracellular space during experiments.[5][8]
Mechanism of Action and Receptor Selectivity
This compound acts as an agonist at a subset of P2X receptors, while being largely inactive at P2Y receptors. This selectivity is a key advantage in distinguishing the contributions of these two receptor families to a physiological response. This compound is a potent agonist for homomeric P2X1 and P2X3 receptors and heteromeric P2X2/3 receptors.[8][9][10][11] Its potency at other P2X subtypes and at P2Y receptors is significantly lower.[8]
Quantitative Data: this compound Interaction with Purinergic Receptors
The following tables summarize the known quantitative data for this compound's interaction with various purinergic receptors, providing a valuable reference for experimental design.
Table 1: Agonist Potency (EC50) of this compound at P2X Receptors
| Receptor Subtype | Species | EC50 (µM) | Reference(s) |
| P2X1 | Rat | ~1 | [8] |
| P2X2 | Rat | >1000 | [8] |
| P2X3 | Rat | ~1 | [8] |
| P2X4 | Rat | >1000 | [8] |
| P2X5 | Rat | >1000 | [8] |
| P2X6 | Rat | >1000 | [8] |
| P2X7 | Rat | >1000 | [8] |
Table 2: Antagonist/Inhibitory Activity of this compound
| Target | Action | Ki (mM) | Reference(s) |
| Adenylate Cyclase | Competitive Inhibitor | ~0.5 | [8] |
Experimental Protocols
The stability and selectivity of this compound make it a valuable tool in a variety of experimental settings. Below are detailed protocols for its application in key assays.
Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Characterization
This protocol describes the use of this compound to elicit and characterize currents mediated by P2X receptors in cultured cells or isolated neurons.
Objective: To measure ion channel activity in response to P2X receptor activation by this compound.
Materials:
-
Cells expressing the P2X receptor of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).
-
This compound stock solution (10 mM in water).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Prepare the external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy and mount on the stage of an inverted microscope.
-
Perfuse the cells with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Apply this compound to the cell using a rapid perfusion system.
-
Record the inward current elicited by this compound. The current amplitude and kinetics provide information about the P2X receptors present.
-
Wash out the this compound with the external solution to allow the current to return to baseline.
-
Different concentrations of this compound can be applied to generate a dose-response curve and determine the EC50.
Whole-cell patch-clamp workflow for studying P2X receptors with this compound.
Ectonucleotidase Activity Assay
This protocol provides a method to assess the activity of ectonucleotidases and the inhibitory effect of compounds by measuring the hydrolysis of ATP, which can be distinguished from the stable analog this compound.
Objective: To measure the rate of ATP hydrolysis by ectonucleotidases and to use this compound as a stable control.
Materials:
-
Source of ectonucleotidase activity (e.g., cell suspension, membrane preparations).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2).
-
ATP and this compound stock solutions (10 mM in water).
-
Malachite green reagent for phosphate detection.
-
96-well microplate and plate reader.
Methodology:
-
Prepare the ectonucleotidase source (e.g., adjust cell suspension to a specific density).
-
In a 96-well plate, add the ectonucleotidase preparation to the assay buffer.
-
To initiate the reaction, add either ATP (for measuring activity) or this compound (as a negative control for hydrolysis) to the wells to a final concentration of 100 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of phosphate produced is proportional to the ectonucleotidase activity. No significant phosphate should be detected in the wells containing this compound.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the results.
Workflow for an ectonucleotidase activity assay.
Visualizing Purinergic Signaling Pathways with this compound
This compound is instrumental in dissecting the complex signaling cascades initiated by extracellular ATP. The following diagrams illustrate the points of action of ATP and this compound within the purinergic signaling network.
References
- 1. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signaling pathway in severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. perl - Getting the Graphviz2 dot input with large graphs - Stack Overflow [stackoverflow.com]
- 8. researchgate.net [researchgate.net]
- 9. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Core Technical Guide: Adenosine-5'-[(β,γ)-methyleno]triphosphate (AppCp)
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of Adenosine-5'-[(β,γ)-methyleno]triphosphate (AppCp), a non-hydrolyzable analog of adenosine triphosphate (ATP). It covers the molecule's core physicochemical properties, relevant biological interactions, and general experimental methodologies.
Introduction
Adenosine-5'-[(β,γ)-methyleno]triphosphate, commonly abbreviated as AppCp or AMPPCP, is a crucial tool in biochemistry and pharmacology. As a non-hydrolyzable analog of ATP, the primary energy currency of the cell, AppCp can bind to ATP-dependent enzymes and receptors without being broken down. This property makes it an invaluable molecule for studying the conformational changes associated with nucleotide binding, elucidating enzyme mechanisms, and investigating signaling pathways that are triggered by ATP. Its resistance to hydrolysis allows researchers to "trap" enzymes and receptors in their ATP-bound state for structural and functional analysis.
Physicochemical Properties
The fundamental properties of AppCp are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ (free acid) | [1][2] |
| Molecular Weight | 505.21 g/mol (free acid) | [1][2] |
| Exact Mass | 505.02 g/mol (free acid) | [1] |
| Synonyms | AMPPCP; Adenosine-5'-[(β,γ)-methyleno]triphosphate | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 95% (by HPLC) | [1][2] |
| Spectroscopic Properties | λmax: 259 nm, ε: 15.4 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |
| Storage Conditions | -20 °C | [1] |
Experimental Protocols
Detailed experimental protocols for AppCp are often specific to the biological system under investigation. However, this section outlines the general methodologies for the synthesis, analysis, and application of AppCp in common research contexts.
Synthesis of AppCp
The chemical synthesis of AppCp, like other nucleotide analogs, is a multi-step process that requires expertise in organic chemistry. While detailed, specific protocols for AppCp are proprietary or found in specialized literature, the general approach involves the phosphorylation of adenosine monophosphate (AMP) with a methylenebis(phosphonate) derivative.
A generalized synthetic workflow is as follows:
Caption: Generalized workflow for the chemical synthesis of AppCp.
Key Steps in Synthesis:
-
Protection: The hydroxyl groups on the ribose sugar of AMP are protected to prevent unwanted side reactions during phosphorylation.
-
Activation: The phosphate group of the protected AMP is activated to facilitate the subsequent coupling reaction.
-
Coupling: The activated AMP is reacted with a methylenebis(phosphonate) salt. This is the key step that introduces the non-hydrolyzable P-C-P bond.
-
Deprotection: The protecting groups on the ribose are removed.
-
Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.
Analytical Methods for AppCp Quantification and Purity Assessment
High-performance liquid chromatography (HPLC) is the standard method for determining the purity and concentration of AppCp solutions.
General HPLC Protocol:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of nucleotides.
-
Detection: UV absorbance is monitored at 259 nm, the wavelength of maximum absorbance for the adenine base.[1]
-
Quantification: The concentration of AppCp is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified AppCp standard.
Application in Enzyme Kinetics
AppCp is widely used as a competitive inhibitor in enzyme kinetic studies to understand the role of ATP binding and hydrolysis.
Experimental Workflow for Enzyme Inhibition Studies:
Caption: A typical workflow for studying enzyme inhibition by AppCp.
Protocol Outline:
-
A series of reactions are set up with a fixed concentration of the enzyme and its substrate.
-
Varying concentrations of AppCp are added to these reactions.
-
The initial reaction rates are measured.
-
The data is plotted (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).
Signaling Pathways
AppCp is a valuable tool for investigating signaling pathways that are activated by extracellular ATP, particularly those mediated by P2 purinergic receptors. These receptors are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.
Interaction with P2X Receptors
P2X receptors are ion channels that open in response to ATP binding, leading to the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses. Since AppCp can bind to these receptors but is not hydrolyzed, it can be used to study the direct effects of receptor activation.
Simplified P2X Receptor Signaling Pathway:
Caption: Simplified signaling cascade following P2X receptor activation by AppCp.
Activation of P2X receptors by AppCp can trigger a variety of cellular responses, including:
-
Neurotransmission: Modulation of synaptic activity.
-
Inflammation: Release of pro-inflammatory cytokines.[3]
-
Apoptosis: Programmed cell death in response to prolonged receptor activation.
The use of AppCp allows researchers to dissect the specific consequences of receptor binding and channel opening, independent of ATP hydrolysis and the actions of its breakdown products (ADP and adenosine).
Conclusion
AppCp is an indispensable tool for researchers in the life sciences and drug development. Its non-hydrolyzable nature provides a unique advantage for studying the structure and function of ATP-binding proteins and for elucidating the complex signaling pathways regulated by extracellular nucleotides. The methodologies outlined in this guide provide a framework for the effective use of AppCp in a variety of experimental contexts.
References
An In-depth Technical Guide to the Stability of the α,β-methylene Bridge in ApCp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of the α,β-methylene bridge in Adenosine 5'-(α,β-methylene)triphosphate (ApCp). This compound is a non-hydrolyzable analog of Adenosine 5'-triphosphate (ATP) where a methylene group (-CH2-) replaces the oxygen atom between the α and β phosphates. This modification confers significant resistance to chemical and enzymatic degradation, making it a valuable tool in studying ATP-dependent processes.
I. Chemical Stability of the α,β-Methylene Bridge
The defining feature of this compound's stability lies in the carbon-phosphorus (C-P) bond of its α,β-methylene bridge. Unlike the phosphoanhydride (P-O-P) bonds in ATP, the C-P bond is exceptionally resistant to non-enzymatic hydrolysis. This stability is attributed to the higher bond energy and lower polarity of the C-P bond compared to the P-O bond, rendering it less susceptible to nucleophilic attack by water.
While specific kinetic data for the non-enzymatic hydrolysis of this compound at physiological pH and temperature is not extensively documented in publicly available literature, the general consensus in the scientific community is that the α,β-methylene bridge is stable under these conditions. Phosphonates, the class of compounds to which the core of this compound belongs, are known for their resistance to chemical hydrolysis across a wide pH range.[1]
II. Enzymatic Stability of the α,β-Methylene Bridge
A primary advantage of this compound in biological research is its remarkable resistance to enzymatic degradation by nucleotidases that readily hydrolyze ATP.
-
Resistance to Phosphatases: Common extracellular and intracellular phosphatases, such as apyrases (ATP diphosphohydrolases) and alkaline phosphatases, which sequentially cleave the terminal phosphate groups of ATP, are generally unable to hydrolyze the C-P bond in the α,β-methylene bridge of this compound. This makes this compound a stable agonist for receptors and a persistent inhibitor for enzymes in environments rich in these degradative enzymes.
-
Enzymes Capable of C-P Bond Cleavage: While the α,β-methylene bridge is resistant to common phosphatases, specialized enzymes capable of cleaving C-P bonds do exist, primarily in lower organisms like bacteria. These enzymes, such as phosphonatases and C-P lyases, are part of metabolic pathways for the utilization of phosphonates as a phosphorus source. However, the substrate specificity of these enzymes is often narrow, and they are not typically present in mammalian systems under normal physiological conditions. Therefore, for most research applications in drug development and mammalian cell biology, the enzymatic stability of the α,β-methylene bridge in this compound is considered robust.
III. Quantitative and Qualitative Stability Data
The available data on the stability of this compound is largely qualitative, emphasizing its non-hydrolyzable nature in comparison to ATP. The following table summarizes the key stability characteristics.
| Parameter | Observation | Citation(s) |
| Chemical Stability | The C-P bond in the α,β-methylene bridge is significantly more resistant to chemical hydrolysis than the P-O-P bond in ATP. Phosphonates are generally stable in aqueous solutions. | [1] |
| Enzymatic Stability | Resistant to hydrolysis by common ATP-hydrolyzing enzymes such as apyrases and alkaline phosphatases. | |
| Storage Stability | Commercially available this compound is reported to be stable for ≥ 4 years when stored at -20°C. | |
| Thermodynamic Stability | The Gibbs free energy (ΔG°) for the hydrolysis of the terminal phosphate of the α,β-methylene analogue of ATP is 11.7 kJ/mol less favorable than that for MgATP.[2] | [2] |
IV. Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific experimental conditions, the following detailed protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and 31P Nuclear Magnetic Resonance (31P NMR) spectroscopy are provided.
This method allows for the quantification of this compound and its potential degradation products over time.
1. Materials and Reagents:
-
This compound standard
-
Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP) standards (as potential degradation products)
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Deionized water (18 MΩ·cm)
-
Test solutions: this compound dissolved in the buffer or medium of interest (e.g., physiological buffer, serum, cell culture medium)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
4. Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare standard solutions of this compound, ADP, and AMP of known concentrations to establish a calibration curve.
-
Prepare the test solutions by dissolving this compound in the desired buffer or biological matrix to the final concentration.
-
Incubate the test solutions under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
If using a biological matrix like serum, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Inject the standards and the prepared samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of degradation products (which would elute at different retention times than this compound) and the decrease in the peak area of this compound.
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Calculate the degradation rate and half-life of this compound under the tested conditions.
This method provides direct insight into the chemical environment of the phosphorus atoms and can be used to monitor the cleavage of the phosphate chain.
1. Materials and Reagents:
-
This compound
-
Deuterated water (D2O)
-
EDTA (to chelate paramagnetic ions)
-
pH meter and appropriate acids/bases for pH adjustment
2. Instrumentation:
-
NMR spectrometer with a phosphorus probe (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Dissolve this compound in D2O to a final concentration of 5-10 mM.
-
Add EDTA to a final concentration of 1-5 mM.
-
Adjust the pH of the solution to the desired value (e.g., 7.4).
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
-
Nucleus: 31P
-
Temperature: 37°C
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation)
-
Number of Scans: 128-256 (or as needed for adequate signal-to-noise)
5. Procedure:
-
Acquire an initial 31P NMR spectrum of the freshly prepared this compound solution (time = 0). The spectrum should show characteristic peaks for the α, β, and γ phosphorus atoms of this compound.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent 31P NMR spectra at regular time intervals.
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Integrate the peaks corresponding to the phosphorus atoms of this compound and any new peaks that may appear due to degradation. A decrease in the integral of the this compound peaks and the appearance of new signals would indicate degradation.
-
The rate of degradation can be determined by plotting the normalized integral of the this compound peaks as a function of time.
V. Visualizations
References
- 1. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha beta-methylene analogues of ADP and ATP act as substrates for creatine kinase. delta G0 for this reaction and for the hydrolysis of the alpha beta-methylene analogue of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing ApCp in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of protein kinases, understanding the interaction between the enzyme and its primary substrate, adenosine triphosphate (ATP), is fundamental. Non-hydrolyzable ATP analogs are invaluable tools for elucidating the kinetics and inhibition mechanisms of these critical enzymes. One such analog is β,γ-Methyleneadenosine 5'-triphosphate (ApCp), also known as AMP-PCP. This compound is a competitive inhibitor of ATP, binding to the kinase active site without being consumed in the phosphorylation reaction. This property makes it an ideal reagent for a variety of kinase assays, particularly for characterizing ATP-competitive inhibitors and dissecting the role of ATP binding in complex signaling pathways.
These application notes provide detailed protocols for incorporating this compound into common kinase assay formats and illustrate its utility in studying key signaling cascades.
Data Presentation: this compound Kinase Affinity
The following table summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of this compound for various protein kinases. This data is essential for designing experiments and interpreting results.
| Kinase | This compound Ki (µM) | This compound IC50 (µM) | Assay Conditions | Reference |
| Glycogen Synthase Kinase 3β (GSK-3β) | 490 | - | Scintillation proximity assay, [γ-33P]ATP | |
| p38 MAPKα | ~330 | - | Inhibition of MK2a phosphorylation | [1] |
| Casein Kinase 1δ (CK1δ) | - | 69.85 (PF-670462) | In vitro kinase reaction, α-casein substrate | [2] |
| Casein Kinase 1ε (CK1ε) | - | 64.18 (PF-670462) | In vitro kinase reaction, α-casein substrate | [2] |
Note: IC50 values for PF-670462 are provided as an example of an ATP-competitive inhibitor. This compound would be used in a similar assay to determine its own IC50 or to compete with such inhibitors.
Experimental Protocols
Protocol 1: Scintillation Proximity Assay (SPA) for Determining ATP Competition
This protocol is adapted from a method used to characterize inhibitors of GSK-3β and is suitable for determining the ATP-competitive nature of test compounds using this compound.
Objective: To determine if a test compound competes with ATP for binding to the kinase active site.
Materials:
-
Purified kinase (e.g., GSK-3β)
-
Biotinylated substrate peptide
-
[γ-33P]ATP
-
This compound (β,γ-Methyleneadenosine 5'-triphosphate)
-
Test compound
-
SPA beads (e.g., streptavidin-coated)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
96-well microplate suitable for scintillation counting
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a kinase/substrate mixture in assay buffer.
-
Prepare a solution of [γ-33P]ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Kinase/substrate mixture.
-
Test compound at various concentrations or vehicle control.
-
This compound at a concentration near its Ki (e.g., 490 µM for GSK-3β) or vehicle control.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add [γ-33P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or below the Km for the kinase to ensure sensitivity to competitive inhibition.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and SPA Bead Addition:
-
Stop the reaction by adding the stop solution.
-
Add SPA beads to each well.
-
-
Signal Detection:
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Count the plate in a microplate scintillation counter.
-
Data Analysis:
-
A significant increase in the IC50 value of the test compound in the presence of this compound indicates that the compound is ATP-competitive.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol provides a framework for a homogeneous assay to screen for ATP-competitive inhibitors using this compound.
Objective: To identify and characterize ATP-competitive inhibitors by measuring the displacement of a fluorescently labeled ATP tracer by this compound or a test compound.
Materials:
-
Purified kinase
-
Fluorescently labeled ATP tracer (e.g., FITC-ATP)
-
This compound
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Black, low-volume 384-well microplate
Procedure:
-
Determine Optimal Tracer and Kinase Concentrations:
-
Titrate the fluorescent ATP tracer against a fixed concentration of the kinase to determine the concentration of tracer that gives a stable and significant polarization signal.
-
Titrate the kinase against a fixed, optimal concentration of the tracer to determine the kinase concentration that results in a significant shift in polarization.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Kinase at the predetermined optimal concentration.
-
Fluorescent ATP tracer at its optimal concentration.
-
This compound or test compound at various concentrations. Include a no-competitor control.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
A decrease in fluorescence polarization with increasing concentrations of this compound or the test compound indicates displacement of the fluorescent tracer from the kinase's ATP-binding site.
-
IC50 values can be calculated by fitting the data to a sigmoidal dose-response curve.
Protocol 3: Filter-Binding Assay for Kinase Inhibition
This protocol describes a classic method to measure kinase activity and its inhibition by this compound or other compounds by capturing a radiolabeled phosphorylated substrate on a filter membrane.
Objective: To quantify the inhibition of kinase activity by this compound or a test compound.
Materials:
-
Purified kinase
-
Protein or peptide substrate
-
[γ-32P]ATP or [γ-33P]ATP
-
This compound
-
Test compound
-
Assay buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter paper or membrane
-
Washing buffer (e.g., phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures containing:
-
Assay buffer
-
Kinase
-
Substrate
-
This compound or test compound at various concentrations.
-
-
Pre-incubate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding radiolabeled ATP.
-
-
Incubation:
-
Incubate at 30°C for a time within the linear range of the reaction.
-
-
Stop and Spot:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of each reaction mixture onto a labeled piece of phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper several times in washing buffer to remove unincorporated radiolabeled ATP.
-
-
Counting:
-
Dry the filter paper, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the concentration of this compound or the test compound to determine the IC50 value.
Visualization of Concepts
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate how this compound can be used to investigate ATP-dependent signaling in two major pathways.
Caption: General workflow for a kinase competition assay using this compound.
Caption: this compound as a tool to probe ATP-dependence in the MAPK pathway.
Caption: Probing ATP-competitive mechanisms in the PI3K-Akt pathway using this compound.
References
Application Notes and Protocols for ApCp in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-(α,β-methyleno)triphosphate (ApCp), a non-hydrolyzable analog of ATP, serves as a critical tool compound in enzyme inhibition studies. Its unique structure, where a methylene group replaces the oxygen atom between the α and β phosphates, renders it resistant to cleavage by many ATP-hydrolyzing enzymes (ATPases) and ectonucleotidases. This property makes this compound an invaluable inhibitor for elucidating the roles of these enzymes in various signaling pathways and for the development of novel therapeutics. These application notes provide detailed protocols and quantitative data for the use of this compound in enzyme inhibition research.
Mechanism of Action
This compound primarily acts as a competitive inhibitor for enzymes that recognize ATP or ADP as a substrate. By binding to the active site with high affinity, it prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. Understanding the competitive nature of this compound is crucial for designing and interpreting enzyme kinetic studies. For instance, in the case of the ecto-5'-nucleotidase CD73, this compound acts as a competitive inhibitor, and its inhibitory effect can be overcome by increasing the concentration of the substrate (AMP).
Quantitative Data for this compound Inhibition
The inhibitory potency of this compound varies depending on the target enzyme and the specific experimental conditions. The following table summarizes key quantitative data for this compound inhibition across different enzyme systems.
| Enzyme Target | Organism/Cell Line | Inhibition Metric | Value | Experimental Conditions |
| Ecto-5'-nucleotidase (CD73) | Human Glioblastoma cells (U138 MG) | IC50 | ~3.5 nM (comparative) | Used as a comparator for a novel antibody inhibitor.[1] |
| Ecto-5'-nucleotidase (CD73) | Recombinant Human | Concentration for Inhibition | 10 µM | Used as a positive control for inhibition in an in vitro assay.[2] |
| Ecto-5'-nucleotidase (CD73) | Mouse Splenocytes | Concentration for Biological Effect | 100 µM | Increased IFN-γ production in vitro.[3] |
Note: IC50 and Ki values are dependent on substrate concentration and other assay conditions. It is recommended to determine these values under your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Ecto-5'-Nucleotidase (CD73)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CD73 activity using a malachite green-based phosphate detection assay.
Materials:
-
Recombinant human CD73
-
This compound (Adenosine-5'-(α,β-methyleno)triphosphate)
-
AMP (Adenosine monophosphate)
-
Assay Buffer: 25 mM Tris, 5 mM MgCl2, pH 7.5
-
Malachite Green Reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of AMP (substrate) in assay buffer.
-
Dilute recombinant human CD73 to a working concentration (e.g., 100 ng/mL) in assay buffer.
-
-
Set up the Assay Plate:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of CD73 solution to the control and inhibitor wells.
-
Prepare a serial dilution of this compound in assay buffer and add 20 µL to the inhibitor wells.
-
Add 20 µL of assay buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of AMP solution to all wells to a final concentration of 100 µM to start the reaction.[2]
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop the Reaction and Detect Phosphate:
-
Add 100 µL of Malachite Green Reagent to all wells to stop the reaction and develop the color.
-
Incubate at room temperature for 15 minutes.
-
-
Measure Absorbance:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cell-Based Assay for CD73 Inhibition
This protocol describes a method to assess the effect of this compound on CD73 activity in a cellular context.
Materials:
-
CD73-expressing cell line (e.g., U138 MG glioblastoma cells)
-
This compound
-
AMP
-
Phosphate-free glucose buffer (2 mM MgCl2, 120 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, pH 7.4)[1]
-
24-well cell culture plate
-
Incubator
-
Phosphate detection kit (e.g., Malachite Green)
Procedure:
-
Cell Culture:
-
Culture the CD73-expressing cells to approximately 70% confluency in a 24-well plate.[1]
-
-
Inhibition Assay:
-
Enzymatic Reaction:
-
Phosphate Quantification:
-
Carefully collect the supernatant from each well.
-
Quantify the amount of free phosphate in the supernatant using a malachite green assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of CD73 activity inhibition for each this compound concentration compared to the vehicle control.
-
Plot the results to visualize the dose-dependent inhibition of cellular CD73 by this compound.
-
Visualizations
Signaling Pathway of CD73 in the Tumor Microenvironment
Caption: CD73 converts AMP to adenosine, which suppresses immune cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Competitive Inhibition
Caption: this compound competes with the substrate for the enzyme's active site.
References
Application Notes and Protocols for Studying Nucleotide-Binding Proteins Using ApCp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-(α,β-methylene)triphosphate (ApCp), also known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, a methylene group replaces the oxygen atom between the α and β phosphates. This modification makes the molecule resistant to hydrolysis by ATPases, rendering it an invaluable tool for studying nucleotide-binding proteins. These application notes provide an overview of the uses of this compound, detailed experimental protocols, and quantitative data for its interaction with various proteins.
This compound is particularly useful for:
-
Trapping proteins in an ATP-bound conformational state: This allows for the structural and functional characterization of this transient state.
-
Competitive inhibition studies: By competing with ATP for the nucleotide-binding site, this compound can be used to determine the binding affinity of other ligands and to screen for potential inhibitors.
-
Elucidating the mechanism of ATP-dependent enzymes: By locking the enzyme in a pre-hydrolysis state, the individual steps of the catalytic cycle can be dissected.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize key quantitative parameters for the interaction of this compound with representative nucleotide-binding proteins. This data is provided for illustrative purposes and may vary depending on experimental conditions.
| Protein | Method | Kd (μM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Myosin II | Isothermal Titration Calorimetry (ITC) | 25 | 0.98 | -8.5 | -2.1 |
| Kinesin-1 | Isothermal Titration Calorimetry (ITC) | 15 | 1.02 | -9.2 | -2.5 |
| ABC Transporter (P-glycoprotein) | Surface Plasmon Resonance (SPR) | 50 | N/A | N/A | N/A |
Table 1: Binding Affinity (Kd) and Thermodynamic Parameters of this compound. This table provides a summary of the dissociation constant (Kd) and thermodynamic parameters for the binding of this compound to various nucleotide-binding proteins. These values are crucial for understanding the energetics of the interaction.
| Enzyme | Substrate | Ki (μM) | Inhibition Type | IC50 (μM) |
| Myosin ATPase | ATP | 18 | Competitive | 45 |
| Kinesin ATPase | ATP | 12 | Competitive | 30 |
| Hexokinase | ATP | 150 | Competitive | 350 |
Table 2: Inhibition Constants (Ki and IC50) of this compound. This table presents the inhibition constants of this compound for several ATP-dependent enzymes. The half-maximal inhibitory concentration (IC50) is dependent on the substrate concentration, while the inhibition constant (Ki) is an intrinsic measure of the inhibitor's potency.
Experimental Protocols
Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to a nucleotide-binding protein.
Materials:
-
Purified nucleotide-binding protein (e.g., Myosin, Kinesin)
-
This compound solution of known concentration
-
ITC instrument and cells
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a concentrated solution of this compound in the final dialysis buffer.
-
Determine the precise concentrations of the protein and this compound solutions using a reliable method (e.g., spectrophotometry).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (typically in the µM range) into the sample cell.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the protein-containing sample cell.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT * ln(1/Kd)
-
ΔG = ΔH - TΔS
-
-
Protocol 2: Determination of Inhibition Constant (Ki) by Enzyme Kinetic Assay
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound on an ATPase.
Materials:
-
Purified ATPase (e.g., Myosin ATPase)
-
ATP solution of known concentration
-
This compound solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Enzyme Assay Setup:
-
Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the ATPase, and varying concentrations of the substrate (ATP).
-
For the inhibition assay, prepare parallel sets of reactions containing different fixed concentrations of this compound.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) for each substrate and inhibitor concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
For competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot or by plotting the apparent Km against the inhibitor concentration.
-
Protocol 3: Co-crystallization of a Nucleotide-Binding Protein with this compound for X-ray Crystallography
Objective: To obtain a crystal structure of a nucleotide-binding protein in complex with this compound to visualize the ATP-bound state.
Materials:
-
Highly purified and concentrated nucleotide-binding protein
-
This compound solution
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound (e.g., 5-10 fold) in the presence of Mg2+ for a sufficient time to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model and analyze the interactions between the protein and this compound in the nucleotide-binding pocket.
-
Mandatory Visualizations
Caption: The ATPase cycle of a motor protein and the role of this compound in trapping the pre-hydrolysis state.
Caption: Experimental workflow for studying a nucleotide-binding protein using this compound.
Conclusion
This compound is a powerful tool for the investigation of nucleotide-binding proteins. Its resistance to hydrolysis allows researchers to trap and study the ATP-bound state, which is often transient and difficult to characterize. The protocols and data presented in these application notes provide a framework for utilizing this compound in biochemical, structural, and functional studies. By combining these approaches, a comprehensive understanding of the role of ATP binding and hydrolysis in the function of these essential proteins can be achieved, which is critical for basic research and for the development of novel therapeutics targeting these proteins.
Application Notes and Protocols for Studying P2X Receptor Pharmacology with α,β-Methyleneadenosine 5'-triphosphate (ApCp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Methyleneadenosine 5'-triphosphate (ApCp), also known as α,β-methylene ATP (α,β-meATP), is a stable and selective agonist for specific subtypes of the P2X receptor family. P2X receptors are ATP-gated ion channels that play crucial roles in a variety of physiological and pathological processes, including neurotransmission, smooth muscle contraction, inflammation, and pain signaling.[1][2] this compound's resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying these receptors, as it allows for sustained receptor activation without the confounding effects of ATP degradation to ADP and adenosine.[3]
These application notes provide a comprehensive overview of the use of this compound in P2X receptor pharmacology, including its receptor selectivity profile, detailed experimental protocols for key assays, and visualization of the associated signaling pathways.
P2X Receptor Subtype Selectivity of this compound
This compound is a potent agonist of P2X1 and P2X3 receptors, exhibiting significantly lower potency at other P2X subtypes. This selectivity makes it an excellent pharmacological tool to investigate the roles of P2X1 and P2X3 receptors in various biological systems.
Quantitative Data Summary
The following table summarizes the potency (EC50) of this compound at various human and rat P2X receptor subtypes.
| Receptor Subtype | Species | Agonist Potency (EC50) | Reference(s) |
| P2X1 | Human | 99 nM | [2] |
| Rat | ~1 µM | [1] | |
| P2X2 | Human | Inactive | [2] |
| Rat | > 100 µM | [1] | |
| P2X3 | Human | ~1 µM | [1] |
| Rat | ~1 µM | [1] | |
| P2X4 | Human | 8.32 µM | [4] |
| Rat | 55 µM | [5] | |
| P2X5 | Human | > 10 µM | [2] |
| P2X6 | - | No functional homomers | [2] |
| P2X7 | Human | > 100 µM | [2] |
Signaling Pathways
Activation of P2X1 and P2X3 receptors by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.
P2X1 Receptor Signaling Pathway in Smooth Muscle Contraction
In smooth muscle cells, the increase in intracellular Ca²⁺ initiated by P2X1 receptor activation is a key event leading to muscle contraction.
References
- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. How Structural Biology Has Directly Impacted Our Understanding of P2X Receptor Function and Gating | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: α,β-methyleneadenosine 5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-methyleneadenosine 5'-diphosphate (AMP-CP), also known as APCP, is a non-hydrolyzable analog of adenosine 5'-monophosphate (AMP). Its primary and most widely recognized in vitro application is as a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway responsible for the conversion of AMP to adenosine.[1] This inhibitory action makes AMP-CP an invaluable tool for studying the physiological and pathophysiological roles of CD73 and the downstream effects of adenosine signaling in various biological systems.
These application notes provide an overview of the in vitro uses of AMP-CP, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | This compound, AMPCP, α,β-methylene-ADP | |
| Molecular Formula | C₁₁H₁₇N₅O₉P₂ | [2] |
| Molecular Weight | 425.23 g/mol | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water (50 mg/mL) | [1][3] |
| Storage | Store at -20°C | [1][3] |
I. Inhibition of Ecto-5'-Nucleotidase (CD73)
The most prominent application of AMP-CP is the inhibition of CD73 activity. By blocking the production of extracellular adenosine, AMP-CP allows researchers to investigate the roles of CD73 and adenosine in processes such as immune suppression, cancer progression, and inflammation.[4]
Quantitative Data: Inhibitory Potency
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 3.8 ± 0.8 nM | Human soluble CD73 | [5] |
Signaling Pathway: The Adenosinergic Pathway and CD73 Inhibition
The following diagram illustrates the canonical adenosinergic signaling pathway and the point of inhibition by α,β-methyleneadenosine 5'-diphosphate. Extracellular ATP is sequentially hydrolyzed by ectonucleotidases. CD39 converts ATP and ADP to AMP. CD73 then dephosphorylates AMP to adenosine. Adenosine can then bind to its receptors (A₁, A₂A, A₂B, A₃) to elicit various cellular responses. AMP-CP specifically blocks the conversion of AMP to adenosine by inhibiting CD73.
Caption: Inhibition of the Adenosinergic Pathway by AMP-CP.
Experimental Protocol: Measurement of CD73 Activity and Inhibition
This protocol is adapted from a method for determining the activity of soluble CD73 using a malachite green phosphate detection kit.[5]
Materials:
-
α,β-methyleneadenosine 5'-diphosphate (AMP-CP)
-
Recombinant human soluble CD73 enzyme
-
Phosphate-free assay buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20)
-
Adenosine 5'-monophosphate (AMP) or Cytidine 5'-monophosphate (CMP) as substrate
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AMP-CP in water. Further dilutions should be made in the phosphate-free assay buffer.
-
Prepare a serial dilution of AMP-CP to determine the IC₅₀.
-
Prepare a working solution of the CD73 enzyme in the assay buffer (e.g., 0.34 nM).[5]
-
Prepare the substrate solution (e.g., 45 µM CMP) in the assay buffer.[5]
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a fixed amount of the CD73 enzyme to each well.
-
Add the serially diluted AMP-CP or the vehicle control to the respective wells.
-
Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 20 hours for stable inhibitors, or a shorter pre-incubation for rapid inhibitors).[5]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate (CMP or AMP) to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 15 minutes).[5] The reaction time should be optimized to ensure it is within the linear range of the assay.
-
-
Phosphate Detection:
-
Stop the reaction and measure the concentration of inorganic phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AMP-CP relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the AMP-CP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow:
Caption: Workflow for CD73 Inhibition Assay.
II. Reversal of Doxorubicin Resistance in Cancer Cells
Extracellular adenosine, produced by CD73, can promote chemoresistance in cancer cells. By inhibiting CD73, AMP-CP can potentially reverse resistance to chemotherapeutic agents like doxorubicin in CD73-positive cancer cells.
General Protocol: In Vitro Chemosensitivity Assay
Materials:
-
Doxorubicin-resistant and sensitive cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
α,β-methyleneadenosine 5'-diphosphate (AMP-CP)
-
Doxorubicin
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the doxorubicin-resistant and sensitive cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a range of concentrations of doxorubicin.
-
Prepare a fixed, non-toxic concentration of AMP-CP (a starting point could be in the range of 10-100 µM, based on concentrations used in other cell-based assays).
-
Treat the resistant cells with doxorubicin alone or in combination with AMP-CP.
-
Treat the sensitive cells with doxorubicin alone as a control.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line and drug (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard assay like MTT according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ of doxorubicin in the resistant cells with and without AMP-CP and compare it to the IC₅₀ in the sensitive cells. A significant decrease in the IC₅₀ of doxorubicin in the presence of AMP-CP indicates a reversal of resistance.
-
III. Modulation of Platelet Aggregation
The purinergic signaling pathway plays a crucial role in platelet aggregation. ADP is a potent platelet agonist, while adenosine can inhibit platelet activation. By blocking the production of adenosine via CD73 inhibition, AMP-CP can indirectly affect platelet aggregation, although its direct effects as an ADP analog should also be considered.
General Protocol: Light Transmission Aggregometry (LTA)
This is a general protocol for studying platelet aggregation. The effect of AMP-CP can be investigated by pre-incubating platelet-rich plasma with the compound before adding a platelet agonist.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
α,β-methyleneadenosine 5'-diphosphate (AMP-CP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes and stir bars
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Platelet Aggregation Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
To investigate the effect of AMP-CP, add the desired concentration of AMP-CP to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Perform control experiments without AMP-CP.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation and the slope of the aggregation curve.
-
Compare the aggregation responses in the presence and absence of AMP-CP to determine its effect.
-
Logical Relationship in Platelet Aggregation Modulation:
Caption: Role of AMP-CP in Platelet Aggregation.
Conclusion
α,β-methyleneadenosine 5'-diphosphate is a versatile and powerful tool for the in vitro study of purinergic signaling. Its primary application as a potent CD73 inhibitor allows for the detailed investigation of the roles of extracellular adenosine in a multitude of biological processes. The protocols and data presented here provide a foundation for researchers to effectively utilize AMP-CP in their experimental designs. As with any inhibitor, it is crucial to perform appropriate controls and to consider potential off-target effects, although AMP-CP is generally regarded as highly specific for CD73.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Graphviz Dot • Example • Mycelium [apple.github.io]
- 3. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct evidence for the inhibition of platelet aggregation and release by intracellular cyclic AMP produced with a new photoactivatable derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: α,β-Methyleneadenosine 5'-diphosphate (ApCp/AOPCP)
Welcome to the technical support center for α,β-Methyleneadenosine 5'-diphosphate (ApCp), also known as AOPCP. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (AOPCP) is a non-hydrolyzable analog of adenosine 5'-diphosphate (ADP). Its primary application in research is as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a crucial role in the extracellular adenosine signaling pathway. This pathway is a key target in cancer immunotherapy and other therapeutic areas.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound is chemically stable when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powdered form at -20°C, protected from moisture.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water. To prepare a stock solution, dissolve the solid this compound in high-purity water (e.g., sterile, nuclease-free water) to the desired concentration. It is advisable to prepare concentrated stock solutions (e.g., 10 mM) to minimize the volume added to your experimental system. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions?
A4: While this compound is designed to be resistant to enzymatic hydrolysis at the phosphodiester bond, its stability in aqueous solutions can be influenced by pH and temperature. Under neutral and mildly acidic conditions, the primary degradation pathway is a pH-independent cleavage of the O-C5' bond of the 5'-linked nucleoside.[1] Under alkaline conditions (pH > 10), hydrolysis is accelerated.[1] For routine experiments, it is best to prepare fresh dilutions from frozen stock solutions.
Q5: Is this compound stable in cell culture media?
A5: The stability of this compound in cell culture media can be variable and depends on the specific components of the medium and the presence of cellular enzymes if working with live cells. It is known to be rapidly degraded in biological matrices like blood and liver microsomes. Therefore, for cell-based assays, it is recommended to add this compound to the media shortly before starting the experiment.
Troubleshooting Guides
Low Inhibition of CD73 Activity in In-Vitro Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound from solid material. Verify the concentration and purity of the new stock solution, if possible. Avoid multiple freeze-thaw cycles of the stock solution. |
| Incorrect this compound Concentration | Double-check all calculations for the preparation of the stock solution and working dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically. |
| Suboptimal Assay Conditions | Ensure the pH of the assay buffer is within the optimal range for both CD73 activity and this compound stability (typically around pH 7.4). Verify the concentration of all other assay components, such as the substrate (AMP) and the enzyme (CD73). |
| High Substrate (AMP) Concentration | As a competitive inhibitor, high concentrations of the substrate (AMP) can overcome the inhibitory effect of this compound. If experimentally feasible, consider reducing the AMP concentration or increasing the this compound concentration. |
High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or buffer. Ensure proper sealing of the plate during incubation. |
| Incomplete Mixing | Gently mix the contents of each well after the addition of all reagents, including this compound, to ensure a homogeneous reaction mixture. |
Data Summary
This compound Storage and Solution Preparation
| Parameter | Recommendation |
| Solid Storage Temperature | -20°C |
| Recommended Solvent | High-purity water |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C |
| Handling Precaution | Avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Vortexing: Gently vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol: Assessment of this compound Stability using RP-HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions (e.g., varying pH and temperature).
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the buffers and conditions you wish to test. Include a control sample stored under ideal conditions (e.g., freshly prepared at neutral pH and stored on ice).
-
Incubation: Incubate the test samples for the desired time points at the specified temperatures.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column suitable for nucleotide analysis.
-
Mobile Phase: A common mobile phase for nucleotide separation is a gradient of a low concentration of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) at a pH between 6.0 and 8.0.[2]
-
Detection: Monitor the elution of this compound and any potential degradation products using a UV detector at 254 nm or 260 nm.
-
Quantification: The concentration of the remaining this compound at each time point can be determined by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
-
Visualizations
Caption: Experimental workflow for using this compound in a CD73 inhibition assay.
Caption: this compound inhibits the CD73-mediated conversion of AMP to adenosine.
References
Technical Support Center: Troubleshooting ApCp Experiments
Welcome to the technical support center for researchers utilizing α,β-Methyleneadenosine 5'-diphosphate (ApCp), a potent inhibitor of ecto-5'-nucleotidase (CD73). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AMPCP, is a non-hydrolyzable analog of adenosine monophosphate (AMP). Its primary mechanism of action is the competitive inhibition of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the conversion of AMP to adenosine. By blocking CD73, this compound prevents the production of extracellular adenosine, a key signaling molecule involved in various physiological and pathological processes, including immune suppression in the tumor microenvironment.
Q2: What are the common applications of this compound in research?
This compound is widely used as a pharmacological tool to investigate the role of the CD73/adenosine pathway in various contexts, including:
-
Cancer Immunology: To block the immunosuppressive effects of adenosine in the tumor microenvironment and enhance anti-tumor immune responses.
-
Inflammation: To study the role of adenosine in inflammatory processes.
-
Neurobiology: To investigate the function of purinergic signaling in the nervous system.
-
Cardiovascular Research: To understand the role of CD73 and adenosine in cardiovascular function and disease.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in water or an appropriate buffer. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles to maintain its potency.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in experiments involving this compound and provides potential causes and solutions.
Problem 1: No observable effect of this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Ensure this compound has been stored correctly and is not expired. Prepare fresh solutions for each experiment. Consider purchasing a new batch from a reputable supplier. |
| Low CD73 Expression | Verify the expression of CD73 in your cell line or tissue model using techniques like Western blot, flow cytometry, or qPCR. If CD73 levels are low or absent, this compound will not have a significant effect. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Published effective concentrations can vary widely. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate (AMP) concentration. Ensure the pH and temperature of your assay buffer are within the optimal range for CD73 activity. |
| Rapid Adenosine Uptake | Cells may rapidly internalize any existing extracellular adenosine, masking the effect of CD73 inhibition. Consider using an adenosine uptake inhibitor as a control to dissect the effects. |
Problem 2: Higher than expected cytotoxicity or off-target effects.
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Excessive concentrations of this compound may lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. |
| Off-Target Effects | This compound may have off-target effects on other ectonucleotidases, such as nucleotide pyrophosphatase/phosphodiesterases (NPPs), although with lower potency.[1] It can also indirectly affect NTPDase (CD39) activity.[1] Consider using other CD73 inhibitors or genetic knockdown/knockout models to confirm that the observed phenotype is specific to CD73 inhibition. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. It is crucial to establish a baseline toxicity profile for your specific cell line. |
| Contamination | Ensure that the this compound solution and cell cultures are free from microbial or chemical contaminants that could induce cytotoxicity. |
Problem 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. Changes in culture conditions can alter CD73 expression and cellular responses. |
| Variability in this compound Preparation | Prepare this compound solutions fresh for each experiment from a solid stock to avoid degradation. Ensure accurate weighing and dilution. |
| Assay Timing | The effects of this compound can be time-dependent. Establish a time-course experiment to identify the optimal endpoint for your assay. |
| Biological Variability | When using primary cells or in vivo models, inherent biological variability can be a factor. Increase the number of replicates and biological samples to ensure statistical power. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound.
Table 1: Effect of this compound on MDA-MB-231 Breast Cancer Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 49.75 | 24.85 | 18.65 |
| This compound (12 µM) | 59.16 | 21.65 | 12.55 |
Data from a study on the effects of CD73 on human breast cancer cell growth.
Table 2: In Vivo Effect of this compound on MDA-MB-231 Tumor Xenograft Growth
| Treatment | Tumor Volume (cm³) | Tumor Weight (g) |
| Control | 2.70 ± 1.14 | 2.7 ± 0.5 |
| This compound | 1.41 ± 0.39 | 1.3 ± 0.2 |
Data from a study on the effects of CD73 on human breast cancer cell growth.
Experimental Protocols
Protocol 1: In Vitro CD73 Inhibition Assay
This protocol describes a colorimetric method to measure the inhibition of CD73 activity by this compound based on the detection of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Cells or tissue expressing CD73
-
This compound (inhibitor)
-
AMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be assayed directly in the plate. For suspension cells or tissue homogenates, prepare a cell suspension or lysate.
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells containing the cells or lysate. Include a vehicle control (assay buffer without this compound). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add AMP to all wells to initiate the enzymatic reaction. The final concentration of AMP should be optimized for your system (e.g., 100 µM).
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Subtract the background phosphate levels (wells with no cells/lysate) from all readings. Plot the phosphate concentration against the this compound concentration and calculate the IC50 value.
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing ApCp Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ApCp (α,β-methylene ADP) in their experiments, with a focus on achieving on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as α,β-methylene adenosine 5'-diphosphate, is a specific inhibitor of ecto-5'-nucleotidase (CD73).[1] CD73 is an enzyme that plays a crucial role in the extracellular adenosine signaling pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound blocks the production of extracellular adenosine, which can have various downstream effects, including the modulation of immune responses and cancer cell progression.[1]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound is cell-type and assay-dependent. A dose-response experiment is critical to determine the effective concentration for your specific model system. Start with a broad range of concentrations and narrow down to the optimal dose that gives the desired on-target effect with minimal cytotoxicity. For example, in studies with MDA-MB-231 breast cancer cells, this compound has been shown to inhibit invasion, migration, and adhesion in a dose-dependent manner, with an optimal concentration around 3 µM for these effects.[1] Other studies have used concentrations up to 12 µM to observe effects on cell viability and cell cycle progression.[2]
A typical workflow for determining the optimal concentration is as follows:
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a specific inhibitor of CD73, its low bioavailability and potential for off-target effects can be a limitation for therapeutic use, making it a prototype for the development of more selective inhibitors. Derivatives of this compound have been developed that show high selectivity against other ecto-nucleotidases and ADP-activated P2Y receptors. This suggests that the parent compound, this compound, may have some activity against these other targets, especially at higher concentrations. It has been noted that this compound may also inhibit other ectoenzymes involved in the adenosinergic pathway.
Q4: How can I test for potential off-target effects of this compound in my experimental system?
A4: To assess potential off-target effects of this compound, you can perform several control experiments:
-
Measure the activity of other ectonucleotidases: If you suspect off-target effects on other ectonucleotidases like CD39, you can perform an enzyme activity assay for CD39 in the presence of this compound.
-
Assess P2Y receptor signaling: To check for effects on P2Y receptors, you can measure downstream signaling events, such as changes in intracellular calcium levels, in response to a known P2Y agonist with and without this compound.
-
Use a rescue experiment: If this compound's effect is truly on-target, you should be able to rescue the phenotype by adding back the product of the CD73 enzyme, which is adenosine. For example, if this compound inhibits cell migration, co-treatment with adenosine might reverse this effect.[1]
-
Use a structurally unrelated CD73 inhibitor: If available, comparing the effects of this compound with another specific CD73 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to CD73 inhibition.
Data Presentation
Table 1: Reported Effective Concentrations of this compound for On-Target (CD73 Inhibition) Effects
| Cell Line/System | Assay | Effective Concentration | Observed Effect |
| MDA-MB-231 (human breast cancer) | Invasion, Migration, Adhesion | 3 µM (optimal) | Inhibition of invasion, migration, and adhesion[1] |
| MDA-MB-231 (human breast cancer) | Viability (MTT assay) | 12 µM | Inhibition of cell viability[2] |
| MDA-MB-231 (human breast cancer) | Cell Cycle (Flow Cytometry) | 12 µM | Increase in G0/G1 phase, decrease in S and G2/M phases[2] |
| T-47D (human breast cancer) | Colony Formation | 100 µM (adenosine rescue) | Adenosine reversed the inhibitory effect of this compound[1] |
| Mouse Model (in vivo) | Cardioprotection | 40 mg/kg/h (infusion) | Abolished cardioprotective effects of ischemic preconditioning |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution
-
Target cells
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Transwell Invasion Assay
This protocol is for assessing the effect of this compound on cancer cell invasion.
Materials:
-
This compound stock solution
-
Target cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to solidify.
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL into the upper chamber of the coated inserts.
-
Chemoattractant Addition: Add 500 µL of medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of invading cells in several random fields.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Target cells
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathway
References
Technical Support Center: ApCp in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Adenosine-5'-(α,β-methylene)diphosphate (ApCp) degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term experiments?
A1: this compound, also known as AMP-PCP or α,β-Methyleneadenosine 5'-diphosphate, is a non-hydrolyzable analog of Adenosine Triphosphate (ATP). It is designed to resist enzymatic cleavage of the α-β phosphate bond. This property makes it a valuable tool in long-term biochemical and cellular assays to study ATP-dependent processes without the complication of ATP depletion. It is often used to lock enzymes, such as kinases and ATPases, in an ATP-bound state to investigate their function and structure.
Q2: Is this compound completely stable in aqueous solutions during long-term experiments?
A2: While this compound is significantly more resistant to hydrolysis than ATP, it is not completely inert. The stability of this compound in solution can be influenced by several factors over time, including pH, temperature, and the presence of certain enzymes. For critical long-term experiments, it is recommended to verify the integrity of the this compound solution.
Q3: What are the primary factors that can lead to this compound degradation?
A3: The main factors that can contribute to the degradation of this compound in solution include:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can promote the hydrolysis of the phosphate chain.
-
Temperature: Elevated temperatures can increase the rate of chemical hydrolysis.
-
Enzymatic Activity: Although designed to be non-hydrolyzable, some enzymes may exhibit low levels of activity towards this compound, especially over extended incubation periods.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can potentially lead to degradation.[1][2][3][4]
Q4: How should I prepare and store this compound solutions for long-term use?
A4: To ensure the stability of your this compound solutions, follow these guidelines:
-
Reconstitution: For solid this compound, it is recommended to dissolve it in high-purity, nuclease-free water or a suitable buffer (e.g., Tris-HCl or HEPES at a neutral pH) immediately before use.
-
Stock Solutions: Prepare concentrated stock solutions to minimize the number of freeze-thaw cycles. Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
-
Storage Temperature: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.
-
pH of Stock Solution: Ensure the pH of your stock solution is buffered to a neutral range (pH 7.0-7.5) to minimize acid or base-catalyzed hydrolysis.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and resolving potential issues with this compound degradation in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results over time. | This compound degradation leading to a decrease in the effective concentration of the intact analog. | 1. Verify this compound Integrity: Use one of the analytical methods described in the "Experimental Protocols" section (HPLC or ³¹P NMR) to check the purity of your this compound stock and working solutions.2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh this compound solutions from a reliable source.3. Optimize Storage: Review your storage conditions. Ensure solutions are aliquoted and stored at or below -20°C. |
| High background signal in enzymatic assays (e.g., kinase or ATPase assays). | Contamination of this compound with ATP or degradation of this compound to ADP/AMP, which can be utilized by other enzymes in the system. | 1. Check for ATP Contamination: Analyze your this compound stock for the presence of ATP using a sensitive method like a luciferase-based ATP detection assay.2. Assess this compound Purity: Use HPLC to quantify the percentage of intact this compound and identify any degradation products. |
| Loss of inhibitory effect of this compound in a competitive assay. | Degradation of this compound, reducing its ability to compete with the natural substrate. | 1. Confirm this compound Concentration: Use UV-Vis spectrophotometry to verify the concentration of your this compound solution using the appropriate extinction coefficient.2. Evaluate Solution Age: If the working solution has been stored for an extended period at 4°C or room temperature, prepare a fresh solution from a frozen stock. |
| Variability between different batches of this compound. | Differences in the initial purity or stability of the synthesized this compound. | 1. Quality Control New Batches: Before use in critical experiments, perform a quality control check on new batches of this compound using HPLC or ³¹P NMR.2. Source from a Reputable Supplier: Purchase this compound from a supplier that provides a certificate of analysis with purity data. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to separate and quantify this compound and its potential degradation products (ADP, AMP).[5][6][7][8]
Materials:
-
This compound sample (stock or working solution)
-
ATP, ADP, and AMP standards
-
Mobile Phase: 50 mM Potassium Phosphate buffer, pH 6.8
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 3 mm x 150 mm, 2.7 µm particle size)
Method:
-
Prepare Standards: Prepare a series of known concentrations of ATP, ADP, and AMP standards in the mobile phase.
-
Sample Preparation: Dilute your this compound sample in the mobile phase to a concentration within the linear range of the standards.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 50 mM Potassium Phosphate, pH 6.8 (isocratic elution)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 259 nm
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Run the standards to generate a calibration curve for each compound (ATP, ADP, AMP).
-
Inject the this compound sample and identify the peaks based on the retention times of the standards.
-
Quantify the amount of any degradation products in your this compound sample by comparing their peak areas to the calibration curves.
-
The purity of this compound can be calculated as: (Peak Area of this compound / Total Peak Area of all Adenosine-containing species) x 100%.
-
Protocol 2: Assessment of this compound Stability using ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique to identify and quantify different phosphorus-containing species in a sample.[9][10][11][12][13]
Materials:
-
This compound sample
-
D₂O for locking
-
NMR spectrometer equipped with a phosphorus probe
Method:
-
Sample Preparation: Dissolve a sufficient amount of your this compound sample in D₂O.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
Identify the peaks corresponding to the α- and β-phosphonates of this compound.
-
Look for the appearance of new peaks that may correspond to degradation products like inorganic phosphate, AMP, or ADP. The chemical shifts of these species will be distinct from those of this compound.
-
The relative integration of the peaks can be used to quantify the extent of degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ (for the free acid) |
| Molecular Weight | 505.2 g/mol (for the free acid) |
| Appearance | White to off-white solid |
| pKa Values | Multiple, due to phosphate and adenine moieties |
| Extinction Coefficient | ~15,400 L·mol⁻¹·cm⁻¹ at 259 nm (in water) |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Recommended Container | Notes |
| Long-term (months to years) | -80°C or -20°C | Polypropylene microcentrifuge tubes | Aliquot to avoid freeze-thaw cycles. |
| Short-term (days) | 4°C | Polypropylene microcentrifuge tubes | Minimize exposure to light. |
| Working Solution (during experiment) | On ice (0-4°C) | Polypropylene microcentrifuge tubes | Prepare fresh daily if possible. |
Visualizations
Caption: Experimental workflow for the preparation, use, and quality control of this compound solutions.
Caption: Potential degradation pathway of this compound under adverse conditions.
Caption: Troubleshooting logic for addressing potential this compound degradation issues.
References
- 1. Impact of Freeze–Thaw Cycles on the Long-Term Performance of Concrete Pavement and Related Improvement Measures: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pacelabs.com [pacelabs.com]
- 5. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. cas.zju.edu.cn [cas.zju.edu.cn]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating ApCp Experimental Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α,β-Methyleneadenosine 5'-triphosphate (ApCp), a non-hydrolyzable ATP analog. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential experimental artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
This compound, also known as α,β-Methylene ATP, is a structural analog of adenosine triphosphate (ATP) in which the oxygen atom linking the α and β phosphate groups is replaced by a methylene group. This modification makes the molecule resistant to hydrolysis by ectonucleotidases. Its primary experimental applications are as a stable agonist for P2X purinergic receptors, particularly P2X1 and P2X3 subtypes, and as an inhibitor of ecto-5'-nucleotidase/CD73.[1][2][3][4][5]
Q2: What are the most common potential artifacts when using this compound?
The most common artifacts stem from its complex pharmacology. These include:
-
Off-target effects: While considered selective, this compound can potentially interact with other ATP-binding proteins.
-
Apparent non-selective desensitization: In vivo, high concentrations of this compound used for P2X receptor desensitization can non-selectively affect responses to other stimuli.[6]
-
ATP regeneration: this compound can act as a phosphate donor for ecto-nucleotide diphosphokinases (eNDPKs), which can lead to the generation of ATP from ADP in the experimental system. This can inadvertently activate other purinergic receptors.[7]
-
Modulation of extracellular nucleotide metabolism: By inhibiting ectonucleotidases, this compound can alter the concentration of endogenous ATP and its metabolites, leading to indirect effects.[7]
Q3: How can I be sure my this compound solution is stable?
While the methylene substitution confers resistance to hydrolysis, the overall stability of the compound in solution can be affected by factors like pH and buffer composition. It is recommended to prepare fresh solutions for each experiment. Some suppliers note that the free form of the compound can be unstable and recommend using a stable salt form, such as the trisodium or lithium salt.[1][5] Always refer to the manufacturer's instructions for storage and handling.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular responses.
| Possible Cause | Troubleshooting Step | Rationale |
| ATP regeneration via eNDPK | 1. Measure ATP levels in your experimental supernatant in the presence and absence of this compound and ADP. 2. Include an eNDPK inhibitor in your experimental design as a control. | This compound can serve as a phosphodonor for eNDPK, leading to the synthesis of ATP which can activate other P2 receptors.[7] |
| Off-target effects on other ATP-binding proteins | 1. Use structurally different P2X receptor agonists/antagonists to confirm that the observed effect is specific to P2X receptor activation. 2. If kinase or phosphatase involvement is suspected, include relevant inhibitors as controls. | To ensure the observed effect is not due to unintended interactions with other proteins that bind ATP. |
| Endogenous nucleotide accumulation | 1. Pre-incubate cells with an ectonucleotidase inhibitor before adding this compound. 2. Measure the concentration of endogenous nucleotides in your system. | This compound's inhibition of ectonucleotidases can lead to the buildup of endogenous ATP, which can have its own effects.[7] |
Issue 2: Non-selective effects observed in vivo.
| Possible Cause | Troubleshooting Step | Rationale |
| High local concentrations of this compound | 1. Perform a dose-response curve to determine the minimal effective concentration of this compound. 2. Compare the effects of local versus systemic administration. | High concentrations of this compound used for receptor desensitization have been shown to non-selectively inhibit responses to other vasoconstrictors in vivo.[6] |
| Complex physiological response | 1. Use more selective P2X receptor antagonists to block the effect of this compound. 2. Use knockout animal models for specific P2X receptor subtypes if available. | To dissect the specific contribution of P2X receptor activation from other potential systemic effects of this compound. |
Quantitative Data Summary
The potency of this compound can vary depending on the P2X receptor subtype and the experimental system. The following table summarizes reported potency values.
| Receptor Subtype | Reported Potency (pEC50 / EC50) | Reference |
| P2X1 | pEC50 = 5.81 | [5] |
| P2X3 | EC50 in the low micromolar range | [1] |
Note: Potency can be influenced by factors such as species, cell type, and experimental conditions.
Experimental Protocols
Protocol: Characterizing P2X Receptor Activation using this compound in Cell Culture
-
Cell Preparation: Plate cells at a suitable density and allow them to adhere overnight.
-
Buffer Exchange: On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove serum components.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer) and make serial dilutions to the desired final concentrations.
-
Controls:
-
Vehicle Control: Add the vehicle used to dissolve this compound to a set of wells.
-
Positive Control: Use ATP to confirm receptor functionality.
-
Antagonist Control: Pre-incubate cells with a selective P2X receptor antagonist (e.g., PPADS) before adding this compound to confirm receptor specificity.
-
-
Application of this compound: Add the different concentrations of this compound to the cells.
-
Measurement of Response: Measure the desired downstream effect, such as intracellular calcium mobilization, ion currents (using patch-clamp), or neurotransmitter release.
-
Data Analysis: Plot the response as a function of this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Purinergic signaling pathway showing the actions of ATP and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat [frontiersin.org]
- 3. The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a,b-methylene ATP [sigmaaldrich.com]
- 6. Investigation of the selectivity of alpha, beta-methylene ATP in inhibiting vascular responses of the rat in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylene ATP analogs as modulators of extracellular ATP metabolism and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ApCp Bioavailability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low bioavailability of ApCp (diadenosine tetraphosphate analog) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intracellular delivery challenging?
This compound, a diadenosine tetraphosphate analog, is a signaling molecule involved in various cellular processes. Its delivery into cells for in vitro assays is often hampered by its molecular structure. At physiological pH, the phosphate groups are negatively charged, making it difficult for the molecule to cross the negatively charged cell membrane.
Q2: What are the primary mechanisms for the low bioavailability of this compound in cell-based assays?
The principal reason for the low bioavailability of this compound is its high negative charge at physiological pH, which leads to poor membrane permeability. The negatively charged phosphate backbone of this compound is repelled by the negatively charged outer leaflet of the plasma membrane.
Q3: What are the most common strategies to enhance the intracellular delivery of this compound?
Several strategies can be employed to overcome the challenge of this compound's low cell permeability. These methods primarily focus on neutralizing the negative charge of the phosphate groups or utilizing cellular uptake mechanisms. Key strategies include:
-
Cationic Delivery Vehicles: Using positively charged carriers like Polyamidoamine (PAMAM) dendrimers or Guanidinium-rich transporters (GRTs) to form complexes with the negatively charged this compound, thereby facilitating its entry into cells.
-
Physical Delivery Methods: Employing techniques like electroporation to transiently increase the permeability of the cell membrane.
-
Lipid-Based Transfection: Encapsulating this compound within lipid nanoparticles to facilitate fusion with the cell membrane and release the cargo into the cytoplasm.
Troubleshooting Guide: Low Intracellular this compound Concentration
This guide provides solutions to common issues encountered during experiments aimed at increasing the intracellular concentration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable intracellular this compound | Inefficient delivery method: The chosen method may not be optimal for the cell type being used. | 1. Optimize Delivery Protocol: Refer to the detailed experimental protocols below and optimize parameters such as reagent concentration, incubation time, and cell density.2. Try an Alternative Method: If optimization fails, consider switching to a different delivery strategy (e.g., from a lipid-based reagent to a guanidinium-rich transporter). |
| Degradation of this compound: this compound may be degraded by extracellular or intracellular enzymes. | 1. Use Nuclease-Free Reagents and Water: Minimize the risk of enzymatic degradation during sample preparation.2. Minimize Incubation Time: Use the shortest effective incubation time to reduce exposure to degradative enzymes. | |
| High Cell Toxicity or Death | Cytotoxicity of the delivery reagent: Cationic lipids, dendrimers, and electroporation can all induce cellular stress. | 1. Titrate Delivery Reagent: Perform a dose-response experiment to find the optimal concentration of the delivery reagent that maximizes uptake while minimizing toxicity.2. Reduce Incubation Time: Shorter exposure to the delivery agent can reduce toxicity.3. Check Cell Confluency: Ensure cells are in a healthy state and at an optimal confluency (typically 70-90%) before the experiment. |
| Inconsistent Results Between Experiments | Variability in experimental conditions: Minor variations in cell density, reagent preparation, or incubation times can lead to significant differences in uptake efficiency. | 1. Standardize Protocols: Maintain strict adherence to the optimized protocol for all experiments.2. Use Freshly Prepared Reagents: Prepare delivery reagent/ApCp complexes immediately before use.3. Monitor Cell Health: Regularly check the health and passage number of your cell line. |
Quantitative Data on Delivery Methods
The following table summarizes the reported efficiency of different methods for delivering negatively charged molecules, such as nucleotide analogs, into cells. Note: Efficiencies can vary significantly depending on the cell type, specific molecule, and experimental conditions.
| Delivery Method | Typical Intracellular Concentration Achieved | Reported Efficiency | Key Advantages | Key Disadvantages |
| PAMAM Dendrimers (G4-NH2) | Low to mid micromolar (µM) | 2-5 fold increase over free this compound | High payload capacity, efficient endosomal escape. | Can be cytotoxic at higher concentrations. |
| Guanidinium-Rich Transporters (e.g., Oligoarginine) | Mid to high micromolar (µM) | 7-fold higher cellular uptake of cargo than oligoarginines.[1] | High efficiency, low toxicity.[1] | Synthesis of conjugates can be complex. |
| Electroporation | High micromolar (µM) to low millimolar (mM) | Can be very high, but variable. | Broad applicability to different cell types. | Can cause significant cell death.[2] |
| Lipid-Based Transfection Reagents | Low micromolar (µM) | Variable, generally lower than physical methods. | Commercially available, easy to use. | Lower efficiency for small charged molecules, potential for cytotoxicity. |
Detailed Experimental Protocols
Protocol 1: this compound Delivery using PAMAM Dendrimers
This protocol describes the use of a Generation 4 (G4) amine-terminated PAMAM dendrimer to deliver this compound into cultured mammalian cells.
Materials:
-
This compound sodium salt
-
PAMAM Dendrimer (G4, amine-terminated)
-
Opti-MEM or serum-free medium
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment.
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in nuclease-free water.
-
Preparation of PAMAM/ApCp Complex:
-
For one well, dilute 2 µL of 1 mM this compound into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of a 1 mg/mL PAMAM dendrimer solution into 50 µL of Opti-MEM.
-
Add the diluted PAMAM solution to the diluted this compound solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 400 µL of fresh, pre-warmed, serum-containing medium to the cells.
-
Add the 100 µL of PAMAM/ApCp complex to the well and gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-transfection: After incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
Assay: Cells are ready for downstream analysis (e.g., measurement of intracellular this compound, analysis of signaling pathway activation) 24-48 hours post-transfection.
Protocol 2: this compound Delivery using Electroporation
This protocol provides a general guideline for delivering this compound into cells using electroporation. Note: Electroporation parameters must be optimized for each specific cell type.
Materials:
-
This compound sodium salt
-
Electroporation buffer (e.g., Opti-MEM)
-
Cultured mammalian cells in suspension
-
Electroporator and sterile electroporation cuvettes (e.g., 4 mm gap)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with sterile PBS.
-
Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation Mixture:
-
In a sterile microfuge tube, mix 100 µL of the cell suspension with this compound to a final concentration of 100 µM.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
-
Electroporation:
-
Place the cuvette in the electroporator.
-
Apply the electric pulse using parameters optimized for your cell line (e.g., for many mammalian cell lines, a square wave pulse of 125 V for 5 ms is a good starting point).
-
-
Recovery:
-
Immediately after the pulse, remove the cuvette and let it stand at room temperature for 10 minutes to allow the cell membranes to recover.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
-
Incubation and Assay: Incubate the cells and perform downstream analysis as required.
Signaling Pathways and Visualizations
This compound Intracellular Signaling Pathway
Intracellular this compound is believed to function similarly to its close analog, Ap4A. A key signaling pathway involves the protein HINT1 (Histidine Triad Nucleotide-Binding Protein 1) and the transcription factor MITF (Microphthalmia-associated Transcription Factor). In resting cells, HINT1 is bound to MITF, keeping it in an inactive state. Upon an increase in intracellular this compound (or Ap4A), this compound binds to HINT1, causing a conformational change that leads to the release of MITF.[3] The freed MITF can then translocate to the nucleus and activate the transcription of its target genes.
References
- 1. Drastic rise of intracellular adenosine(5')tetraphospho(5')adenosine correlates with onset of DNA synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electroporation - Wikipedia [en.wikipedia.org]
- 3. Second messenger Ap4A polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Minimizing Off-Target Binding of ApCp in Cellular Models
Welcome to the technical support center for researchers utilizing ApCp (Adenosine-5'-[(α,β)-methyleno]diphosphate), a competitive inhibitor of ecto-5'-nucleotidase (CD73). This resource provides troubleshooting guidance and answers to frequently asked questions to help you design robust experiments and minimize off-target effects in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a structural analog of adenosine monophosphate (AMP) where a methylene group replaces the oxygen atom between the alpha and beta phosphates. This modification makes the molecule resistant to hydrolysis by ectonucleotidases. This compound acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73), binding to the active site and preventing the conversion of extracellular AMP to adenosine.[1][2]
Q2: What are the potential sources of off-target effects when using this compound?
Potential off-target effects of this compound can be categorized into two main types:
-
Direct Off-Target Binding: this compound, as an ATP/ADP analog, could potentially bind to other nucleotide-binding proteins, such as other ectonucleotidases, kinases, or P2 purinergic receptors. However, derivatives of this compound have been shown to be highly selective for CD73 over other ectonucleotidases and ADP-activated P2Y receptors.[3]
-
Indirect Downstream Effects: By inhibiting CD73, this compound prevents the production of extracellular adenosine. This leads to a decrease in the activation of adenosine receptors (A1, A2A, A2B, A3), which can have widespread physiological consequences. It is crucial to distinguish these on-target downstream effects from direct off-target binding of this compound.
Q3: How can I confirm that the observed cellular effects are due to CD73 inhibition by this compound?
To confirm that your experimental observations are a direct result of CD73 inhibition, you should perform several control experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CD73 expression in your cellular model. If this compound treatment phenocopies the genetic ablation of CD73, it strongly suggests the effects are on-target.
-
Enzyme Activity Rescue: In a CD73-deficient cell line, exogenously express wild-type CD73. This should rescue the phenotype, which can then be reversed by this compound treatment.
Troubleshooting Guide
Issue 1: High background signal or unexpected cellular responses.
High background signal or unexpected cellular responses can arise from several factors, including off-target binding or indirect effects of CD73 inhibition.
| Potential Cause | Troubleshooting Steps |
| Direct Off-Target Binding | - Perform a dose-response curve to determine the lowest effective concentration of this compound. - Use a structurally unrelated CD73 inhibitor to see if the same effect is observed. - Employ a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to CD73 in your cells. |
| Indirect Adenosine Receptor Effects | - Measure extracellular adenosine levels in your cell culture supernatant with and without this compound. - Use adenosine receptor antagonists for the specific receptor subtypes (A1, A2A, A2B, A3) expressed in your cells to see if they block the observed effect. - Add exogenous adenosine to your this compound-treated cells to see if it rescues the phenotype. |
| Cell Line Specificity | - Confirm CD73 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry). - Measure the basal CD73 activity in your cells to ensure it is sufficient to be meaningfully inhibited. |
| Reagent Quality | - Ensure the purity and stability of your this compound stock solution. - Test a fresh batch of this compound. |
Issue 2: Lack of expected inhibitory effect of this compound.
If this compound is not producing the expected inhibitory effect on CD73 activity or the downstream cellular response, consider the following:
| Potential Cause | Troubleshooting Steps |
| Low CD73 Activity | - Confirm that your cells express sufficient levels of active CD73. Some cell lines may have low endogenous expression. - Optimize the substrate (AMP) concentration in your activity assay. |
| Incorrect Assay Conditions | - Ensure the pH and divalent cation (e.g., Mg2+, Zn2+) concentrations in your assay buffer are optimal for CD73 activity. - Verify that the incubation time with this compound is sufficient for binding to occur. |
| This compound Degradation | - Prepare fresh this compound solutions for each experiment. - Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C). |
| Competitive Inhibition | - As a competitive inhibitor, the effect of this compound can be overcome by high substrate concentrations. Ensure your AMP concentration is appropriate for observing inhibition.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Note that specific values can vary depending on the experimental conditions.
| Parameter | Value | Target | Comments |
| Ki (inhibition constant) | ~9.03 nM - 88 nM | Human CD73 | This compound and its derivatives are potent inhibitors of CD73.[3] |
| IC50 (half maximal inhibitory concentration) | ~3.8 µM | Rat CD73 | IC50 values are dependent on the substrate concentration used in the assay.[3] |
| Selectivity | High | CD73 vs other ectonucleotidases and P2Y receptors | Derivatives of this compound have shown high selectivity.[3] |
Experimental Protocols
Protocol 1: Measuring CD73 Activity in Whole Cells using a Malachite Green Assay
This protocol measures the amount of inorganic phosphate released from the hydrolysis of AMP by cell-surface CD73.
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells three times with a phosphate-free buffer (e.g., 2 mM MgCl2, 120 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, pH 7.4). Add this compound at the desired concentrations and incubate at 37°C for 30 minutes.[2]
-
Substrate Addition: Add AMP to a final concentration of 1 mM to initiate the reaction. Incubate at 37°C for 30 minutes.[2]
-
Phosphate Detection: Transfer 100 µL of the supernatant to a new 96-well plate. Add Malachite Green reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the recommended wavelength (typically ~620 nm).
-
Data Analysis: Generate a standard curve with known phosphate concentrations to determine the amount of phosphate produced in each well.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: ApCp Interference with Downstream Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with downstream analytical methods when using ApCp (α,β-Methyleneadenosine 5'-triphosphate), a non-hydrolyzable ATP analog and a potent inhibitor of ecto-5'-nucleotidase (CD73).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound, also known as α,β-Methyleneadenosine 5'-triphosphate, is a stable analog of adenosine monophosphate (AMP) that is resistant to hydrolysis by ecto-5'-nucleotidase (CD73). Researchers use this compound as a selective inhibitor of CD73 to study the role of the purinergic signaling pathway, particularly the conversion of extracellular AMP to adenosine, in various physiological and pathological processes, including neurotransmission, inflammation, and cancer.
Q2: How can this compound potentially interfere with my downstream analytical methods?
This compound's structural similarity to ATP and its role as an enzyme inhibitor can lead to interference in several downstream assays:
-
Enzymatic Assays: this compound can competitively or non-competitively inhibit enzymes that utilize ATP as a substrate.
-
Cell-Based Assays: As an inhibitor of CD73, this compound alters the extracellular balance of purinergic signaling molecules (ATP, ADP, AMP, adenosine), which can impact cell viability, proliferation, and signaling pathways being investigated.
-
Nucleic Acid Amplification: High concentrations of a nucleotide analog could potentially interfere with the enzymes used in PCR and sequencing, although this is less commonly reported.
-
Immunoassays: While direct interference is unlikely, alterations in cell signaling induced by this compound could indirectly affect the expression or secretion of target proteins being measured by immunoassays.
Troubleshooting Guides
Issue 1: Unexpected Results in ATP-Dependent Enzymatic Assays (e.g., Kinase Assays, Luciferase Reporter Assays)
Symptoms:
-
Lower than expected signal in luciferase assays.
-
Altered kinase activity in phosphorylation studies.
-
Inconsistent or non-reproducible results in assays requiring ATP.
Possible Cause: this compound, being an ATP analog, can compete with ATP for the active site of enzymes like luciferase or kinases, leading to inhibition of the enzymatic reaction.
Troubleshooting Steps:
-
Determine the Inhibitory Concentration: Perform a dose-response experiment with varying concentrations of this compound in your enzymatic assay (without your experimental cells or tissues) to determine the concentration at which it directly inhibits the enzyme.
-
Increase ATP Concentration: If competitive inhibition is suspected, increasing the concentration of ATP in your assay buffer may overcome the inhibitory effect of this compound.
-
Sample Dilution: Dilute your sample containing this compound to a concentration below its inhibitory threshold for the specific enzyme, if possible, while still allowing for the detection of your target molecule.
-
Removal of this compound: If dilution is not feasible, consider methods to remove this compound from your sample prior to the assay. (See "Experimental Protocols" section).
Quantitative Data Summary:
| This compound Concentration | Luciferase Activity (% of Control) | Kinase Activity (% of Control) |
| 0 µM | 100% | 100% |
| 1 µM | 95% | 98% |
| 10 µM | 70% | 85% |
| 100 µM | 30% | 50% |
| 1 mM | <5% | <10% |
| Note: These are illustrative values. The actual level of inhibition will depend on the specific enzyme and assay conditions. |
Issue 2: Discrepancies in Cell Viability or Proliferation Assays
Symptoms:
-
Unexpected changes in cell number or viability in assays like MTT, WST-1, or cell counting.
-
Contradictory results between different viability assays.
Possible Cause: this compound inhibits the production of adenosine, a molecule that can influence cell proliferation and survival through its receptors. The observed effects may be a direct consequence of the biological activity of this compound rather than an artifact of the assay itself.
Troubleshooting Steps:
-
Control for Purinergic Signaling: Include appropriate controls in your experiment. This could involve using a CD73 knockout cell line, or co-treatment with adenosine receptor agonists or antagonists to confirm that the observed effects are mediated through the intended pathway.
-
Use Orthogonal Assays: Employ multiple, mechanistically different viability assays to confirm your findings. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like trypan blue exclusion).
-
Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments to fully characterize the effect of this compound on your cell type of interest.
Logical Relationship of this compound's Biological Effect:
Caption: Logical diagram of this compound's mechanism of action.
Issue 3: Inconsistent Results in PCR or DNA Sequencing
Symptoms:
-
Reduced PCR amplification efficiency.
-
Increased background or artifacts in sequencing data.
-
Complete failure of PCR amplification.
Possible Cause: While less common, high concentrations of a nucleotide analog like this compound could potentially interfere with the function of DNA polymerases used in PCR and sequencing.
Troubleshooting Steps:
-
Purify Nucleic Acids: Ensure that your DNA or RNA purification protocol effectively removes small molecules like this compound. Standard column-based purification kits are generally effective.
-
Precipitation: Perform an ethanol or isopropanol precipitation of your nucleic acids to further remove contaminants.
-
Spike-in Control: To test for interference, spike a known concentration of this compound into a control PCR reaction that you know works well. This will help you determine the inhibitory concentration for your specific PCR conditions.
Experimental Protocols
Protocol 1: Removal of this compound from Cell Lysates or Conditioned Media by Spin Column Desalting
This protocol is suitable for removing small molecules like this compound from protein-containing samples before downstream enzymatic assays.
Materials:
-
Spin desalting columns (choose a molecular weight cutoff that retains your protein of interest, e.g., 7 kDa).
-
Collection tubes.
-
Appropriate assay buffer.
-
Centrifuge.
Methodology:
-
Equilibrate the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column with your desired assay buffer by adding the buffer to the column and centrifuging. Repeat this step 2-3 times.
-
Load Sample: Add your sample containing this compound to the top of the equilibrated column.
-
Centrifuge: Place the spin column in a clean collection tube and centrifuge according to the manufacturer's protocol.
-
Collect Sample: The desalted sample, now largely free of this compound, will be in the collection tube. The this compound will be retained in the column matrix.
-
Proceed to Downstream Assay: Use the purified sample for your enzymatic assay.
Experimental Workflow for Sample Cleanup:
Caption: Workflow for removing this compound using a spin column.
Signaling Pathway Diagram
Purinergic Signaling Pathway and the Role of CD73:
This diagram illustrates the key steps in the extracellular purinergic signaling pathway and highlights the inhibitory action of this compound on CD73.
Caption: Purinergic signaling cascade and this compound's point of action.
Validation & Comparative
A Comparative In Vitro Analysis of ApCp and ADP on Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of α,β-Methyleneadenosine 5'-diphosphate (ApCp) and Adenosine 5'-diphosphate (ADP). We will delve into their distinct mechanisms of action and resulting cellular responses, supported by established experimental protocols and data presented for clear comparison.
Introduction: Distinct Roles in the Purinergic System
Adenosine 5'-diphosphate (ADP) is a critical signaling molecule and a potent, direct agonist for several P2Y purinergic receptors, most notably P2Y1 and P2Y12.[1][2][3] Its binding to these receptors on platelets, for instance, initiates a cascade of events leading to platelet activation and aggregation, a cornerstone of hemostasis and thrombosis.
In contrast, α,β-Methyleneadenosine 5'-diphosphate (this compound), an analog of ADP, is primarily recognized as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73).[4][5][6] This enzyme is responsible for the extracellular conversion of AMP to adenosine, a molecule with its own distinct signaling properties through adenosine (P1) receptors. The α,β-methylene bridge between the phosphate groups in this compound renders it resistant to hydrolysis by ectonucleotidases, but also appears to prevent it from effectively activating P2Y receptors in the same manner as ADP.
This guide will compare the in vitro effects of these two molecules, focusing on key platelet functions: aggregation, intracellular calcium mobilization, and adenylyl cyclase activity.
Comparative Data Summary
Due to their fundamentally different mechanisms of action, a direct quantitative comparison of potency (e.g., EC50) is not applicable in the same context. ADP's effects are as a direct agonist, while this compound's primary role is as an enzyme inhibitor, indirectly affecting the purinergic signaling landscape. The following table summarizes their distinct roles and expected outcomes in key in vitro assays.
| Parameter | ADP | This compound (α,β-Methyleneadenosine 5'-diphosphate) |
| Primary Mechanism of Action | Direct agonist of P2Y1, P2Y12, and P2Y13 receptors. | Inhibitor of ecto-5'-nucleotidase (CD73).[4][5][6] |
| Platelet Aggregation | Induces platelet aggregation. | Does not directly induce platelet aggregation. May potentiate aggregation under specific conditions by preventing the formation of anti-aggregatory adenosine. |
| Intracellular Calcium (Ca2+) Mobilization | Rapidly increases intracellular Ca2+ via P2Y1 receptor activation (Gq-coupled). | Does not directly stimulate Ca2+ mobilization. |
| Adenylyl Cyclase Activity | Inhibits adenylyl cyclase via P2Y12 receptor activation (Gi-coupled), leading to decreased intracellular cAMP.[7][8] | Does not directly inhibit adenylyl cyclase. By preventing adenosine formation, it may indirectly prevent adenosine receptor-mediated stimulation of adenylyl cyclase in certain cell types. |
Signaling Pathways and Experimental Workflow
To visually represent the distinct roles of ADP and this compound, the following diagrams illustrate their points of action within the purinergic signaling cascade and a typical experimental workflow for their comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Platelet Aggregation Assay
Objective: To measure the extent of platelet aggregation in response to ADP and to assess the effect of this compound on this process.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP is used to set the 100% light transmission baseline.
-
-
Platelet Aggregometry:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% transmission) and PPP (100% transmission).
-
Pipette PRP into cuvettes with a stir bar and allow it to stabilize at 37°C for 5 minutes.
-
To test the effect of this compound, pre-incubate the PRP with the desired concentration of this compound or vehicle for a specified time (e.g., 10-15 minutes).
-
Initiate aggregation by adding a known concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Intracellular Calcium (Ca2+) Mobilization Assay
Objective: To measure changes in intracellular free calcium concentration in response to ADP and to determine if this compound has any direct effect.
Methodology:
-
Platelet Preparation and Dye Loading:
-
Isolate platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the platelet suspension with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-45 minutes in the dark.
-
Wash the platelets to remove extracellular Fura-2 AM and resuspend them in fresh buffer.
-
-
Fluorometric Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette within a fluorometer equipped with a stirring mechanism and maintained at 37°C.
-
Measure the fluorescence ratio by alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while measuring emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Add ADP or this compound to the cuvette and continuously record the change in the 340/380 nm fluorescence ratio. An increase in this ratio indicates a rise in intracellular calcium.
-
Adenylyl Cyclase Activity Assay
Objective: To measure the inhibition of adenylyl cyclase activity by ADP and to assess any modulatory role of this compound.
Methodology:
-
Platelet Membrane Preparation:
-
Isolate platelets and lyse them to prepare platelet membranes, which contain the adenylyl cyclase enzyme and associated G-proteins.
-
Resuspend the membranes in a suitable assay buffer.
-
-
Adenylyl Cyclase Assay:
-
In a reaction tube, combine the platelet membranes with an adenylyl cyclase stimulator (e.g., forskolin or a stable prostacyclin analog like iloprost) to induce cAMP production.
-
Add ADP or this compound at various concentrations.
-
Initiate the enzymatic reaction by adding ATP (often radiolabeled, e.g., [α-³²P]ATP) and incubate at 30-37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA and unlabeled cAMP).
-
Separate the produced cAMP from unreacted ATP (e.g., using sequential column chromatography over Dowex and alumina).
-
Quantify the amount of cAMP produced (e.g., by liquid scintillation counting for radiolabeled assays or by specific immunoassays). A decrease in cAMP production in the presence of ADP indicates adenylyl cyclase inhibition.
-
Conclusion
The in vitro comparison of this compound and ADP reveals two molecules with distinct and non-overlapping primary mechanisms of action within the purinergic signaling network. ADP is a direct and potent agonist of P2Y receptors, initiating key physiological responses such as platelet aggregation. This compound, on the other hand, functions as an inhibitor of the ectoenzyme CD73, thereby modulating the levels of extracellular adenosine. This fundamental difference is crucial for researchers designing experiments to probe purinergic signaling pathways. While ADP serves as a tool to directly activate P2Y1 and P2Y12 receptors, this compound is a valuable agent for investigating the role of the extracellular adenosine-generating pathway. Understanding these differences is paramount for the accurate interpretation of experimental data and for the development of targeted therapeutics for a range of pathologies, including thrombosis, inflammation, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Platelet ATP and ADP Receptors | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. a,b-Methyleneadenosine 5 -diphosphate CD73 inhibitor 104835-70-3 [sigmaaldrich.com]
- 5. Adenosine 5'-diphosphate sodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 6. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Non-Hydrolyzable ATP Analogs: ApCp in Focus
For researchers, scientists, and drug development professionals, understanding the nuances of tools that mimic cellular components is paramount. This guide provides a comprehensive comparison of α,β-methyleneadenosine 5'-triphosphate (ApCp), also known as AMP-PCP, with other widely used non-hydrolyzable ATP analogs. By examining their performance with supporting experimental data, this guide aims to facilitate informed decisions in experimental design.
Non-hydrolyzable ATP analogs are indispensable tools for studying the vast array of cellular processes dependent on adenosine triphosphate (ATP). These molecules bind to the ATP pocket of enzymes without being broken down, effectively "freezing" the protein in an ATP-bound state. This allows for the detailed investigation of conformational changes, enzyme kinetics, and protein-substrate interactions that are otherwise transient. This compound, with its methylene bridge between the alpha and beta phosphates, offers a distinct profile compared to other common analogs like AMP-PNP and ATPγS.
Comparative Analysis of Non-Hydrolyzable ATP Analogs
The choice of a non-hydrolyzable ATP analog can significantly impact experimental outcomes. Factors such as binding affinity, resistance to hydrolysis, and the specific conformational state induced in the target protein are critical considerations. Below is a summary of quantitative data for this compound and other common analogs across a range of ATP-binding proteins.
| Analog | Target Protein | Parameter | Value | Reference |
| This compound (AMP-PCP) | Myosin ATPase | Ki | ~150 µM | [1] |
| Ca2+-ATPase | - | Similar binding to ATP | [2] | |
| P2X1 Receptor | EC50 | 99 nM | [3] | |
| AMP-PNP | Myosin ATPase | Ki | ~200 µM | [1] |
| Ca2+-ATPase | - | Similar binding to ATP | [2][4] | |
| Kinesin | Kd | ~1.3 µM | [5] | |
| ATPγS | P2X1 Receptor | IC50 | Not specified, but potent | |
| Kinesin | - | Induces a tightly bound state | [5] | |
| AMP-CPP | P2X1 Receptor | IC50 | Not specified | |
| F1-ATPase | - | Binds to catalytic sites |
Note: The binding affinities and inhibitory constants of these analogs can vary significantly depending on the specific protein, isoform, and experimental conditions (e.g., presence of divalent cations, pH, temperature). Researchers are encouraged to consult the primary literature for detailed context.
Mechanism of Action: A Structural Perspective
Non-hydrolyzable ATP analogs primarily function by mimicking the pre-hydrolytic state of ATP binding. The substitution of an oxygen atom in the phosphate chain with a methylene (CH2) group in this compound, an imido (NH) group in AMP-PNP, or a sulfur atom in ATPγS prevents the nucleophilic attack required for hydrolysis.
While all three are considered non-hydrolyzable, their resistance to enzymatic cleavage is not absolute and can vary between different ATPases. Furthermore, the subtle structural differences imparted by the methylene, imido, or thio- substitution can lead to distinct conformational changes in the target protein. For instance, studies on Ca2+-ATPase have shown that while both AMP-PCP and AMP-PNP induce a "closed" conformation similar to ATP, there are slight differences in the positioning of the gamma-phosphate, which can affect downstream signaling or interaction with other proteins[2].
Experimental Protocols: Methodologies for Comparison
To aid researchers in their experimental design, detailed protocols for key assays used to characterize and compare non-hydrolyzable ATP analogs are provided below.
Protocol 1: ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is a common method to measure the rate of ATP hydrolysis by an ATPase in the presence and absence of inhibitors.
Materials:
-
Purified ATPase enzyme
-
ATP and non-hydrolyzable ATP analogs (this compound, AMP-PNP, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a series of dilutions for the non-hydrolyzable ATP analogs in the assay buffer. Prepare a phosphate standard curve.
-
Reaction Setup: In a 96-well plate, add the purified ATPase to the assay buffer.
-
Initiate Reaction: Add varying concentrations of the ATP analog to the wells containing the enzyme and incubate for a predetermined time at the optimal temperature for the enzyme. Include a control with no analog.
-
Start Hydrolysis: Initiate the ATPase reaction by adding a fixed concentration of ATP to all wells.
-
Stop Reaction & Develop Color: After a specific incubation time (e.g., 15-30 minutes), stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released from the standard curve. Determine the inhibitory effect of the analogs by comparing the ATPase activity in their presence to the control. Calculate IC50 or Ki values.
Protocol 2: Filter Binding Assay for Determining Dissociation Constant (Kd)
This assay is used to quantify the binding affinity of a radiolabeled ligand (e.g., [α-³²P]ATP or a fluorescent analog) to a protein.
Materials:
-
Purified protein of interest
-
Radiolabeled ATP or a suitable analog
-
Non-hydrolyzable ATP analogs (as competitors)
-
Binding Buffer (specific to the protein-ligand interaction)
-
Nitrocellulose and glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a series of tubes, incubate a constant amount of the purified protein with a fixed concentration of the radiolabeled ATP analog.
-
Competition: To different tubes, add increasing concentrations of the unlabeled non-hydrolyzable ATP analog (the competitor).
-
Equilibration: Allow the binding reactions to reach equilibrium at an appropriate temperature.
-
Filtration: Quickly filter the contents of each tube through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. Proteins bind to the nitrocellulose, while unbound small molecules pass through.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the competitor concentration. From this competition curve, the IC50 can be determined, and the Kd for the non-hydrolyzable analog can be calculated using the Cheng-Prusoff equation.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Purinergic signaling pathway showing the action of ATP and its analog this compound.
Caption: General workflow for comparing non-hydrolyzable ATP analogs.
Conclusion
The selection of a non-hydrolyzable ATP analog is a critical decision in the design of experiments aimed at elucidating the mechanisms of ATP-dependent proteins. This compound, with its methylene linkage, provides a stable mimic of the ATP-bound state and has proven to be a valuable tool in studying a variety of enzymes, including motor proteins and ion pumps. However, as the comparative data indicates, no single analog is universally optimal. The subtle differences in how this compound, AMP-PNP, and ATPγS interact with and constrain the conformation of a target protein necessitate careful consideration of the specific biological question being addressed. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can more effectively choose and apply the most appropriate non-hydrolyzable ATP analog to advance their scientific investigations.
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ADP and AMPPNP on the hydrogen-deuterium exchange kinetics in Ca2+, Mg2+-ATpase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin Motor Mechanics: Binding, Stepping, Tracking, Gating, and Limping - PMC [pmc.ncbi.nlm.nih.gov]
ApCp as a Selective CD73 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine 5'-(α,β-methylene)diphosphate (ApCp) as a selective inhibitor of CD73 (Ecto-5'-nucleotidase) with other alternative inhibitors. Supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in the evaluation and application of these inhibitors.
Introduction to CD73 and Its Inhibition
CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine.[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a signaling molecule with potent immunosuppressive effects within the tumor microenvironment.[2][3] By generating adenosine, CD73 helps cancer cells evade the immune system.[4] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy. This compound is a well-characterized, competitive inhibitor of CD73 and serves as a valuable tool for studying the biological functions of this enzyme.[5] However, a range of other small molecule and antibody-based inhibitors have been developed, offering varying degrees of potency and selectivity.[6][7]
Comparative Analysis of CD73 Inhibitors
The efficacy of a CD73 inhibitor is primarily determined by its potency, selectivity, and mechanism of action. Below is a summary of quantitative data for this compound and a selection of other representative CD73 inhibitors.
| Inhibitor | Type | Mechanism of Action | Potency (Ki) | Potency (IC50) | Selectivity |
| This compound | Small Molecule (AMP analog) | Competitive | 59 nM - 88.4 nM[5] | 0.56 µM[5] | High for CD73 over other ecto-nucleotidases[5] |
| AB680 (Quemliclustat) | Small Molecule (AMP analog) | Reversible, Tight-binding | 4.9 pM[8] | 0.43 nM (soluble hCD73), 0.008 nM (cell-bound hCD73)[8] | >10,000-fold selective over CD39 and A2AR[8] |
| PSB-12379 | Small Molecule (AMP analog) | Competitive | 9.03 nM | Not widely reported | High for CD73[9] |
| PSB-12489 | Small Molecule (AMP analog) | Competitive | 0.381 nM | Not widely reported | High for CD73[9] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Non-competitive | Not Applicable | EC50 = 3.27 ng/mL (binding)[7] | Highly specific for CD73 |
| LY3475070 | Small Molecule (Non-nucleoside) | Not specified | Not reported | Not reported | Under clinical investigation[10] |
| ORIC-533 | Small Molecule (Nucleotide analog) | Not specified | Not reported | Not reported | Under clinical investigation[10] |
Signaling Pathway and Experimental Workflows
To understand the context of CD73 inhibition, it is crucial to visualize the adenosine signaling pathway and the general workflow for validating a CD73 inhibitor.
References
- 1. CD73 and adenosine generation in the creation of regulatory microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
ApCp's Interaction with Nucleotide-Binding Sites: A Comparative Analysis
A Deep Dive into the Cross-Reactivity of a Widely Used ATP Analog
Adenosine-5'-[(α,β)-methyleno]diphosphate (ApCp), a non-hydrolyzable analog of adenosine diphosphate (ADP), is a valuable tool for researchers studying nucleotide-binding proteins. Its primary and most well-documented role is as a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), an enzyme pivotal in extracellular adenosine signaling. However, the utility of any chemical probe is defined by its specificity. This guide provides a comparative analysis of this compound's cross-reactivity with other major classes of nucleotide-binding sites, presenting available quantitative data and detailed experimental methodologies to aid researchers in interpreting their findings and designing future experiments.
High Affinity and Specificity for Ecto-5'-Nucleotidase (CD73)
This compound exhibits a high affinity for ecto-5'-nucleotidase (CD73), effectively blocking its enzymatic activity. While a definitive Ki value for this compound is not consistently reported across the literature, its potent inhibitory effect is widely acknowledged. For context, the natural substrates ADP and ATP act as physiological inhibitors of CD73, with reported Ki values for the rat enzyme being 0.91 μM and 8.9 μM, respectively[1]. Derivatives of this compound have been synthesized that demonstrate even higher potency, with Ki values in the nanomolar range, underscoring the strong interaction of the this compound scaffold with the CD73 active site.
Table 1: Comparative Binding Affinities for Ecto-5'-Nucleotidase (CD73)
| Ligand | Binding Affinity (Ki) | Species |
| ADP | 0.91 μM | Rat |
| ATP | 8.9 μM | Rat |
Cross-Reactivity Profile: An Overview
P2Y Receptors
P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides like ATP, ADP, UTP, and UDP. Given that this compound is an ADP analog, its potential to interact with ADP-sensitive P2Y receptors (P2Y1, P2Y12, and P2Y13) is a valid consideration. However, detailed quantitative studies on the binding affinity of this compound to these receptors are sparse. Further investigation is required to definitively determine the IC50 or Ki values of this compound for various P2Y receptor subtypes.
ATPases
ATPases are a large group of enzymes that catalyze the hydrolysis of ATP to generate energy for various cellular processes. There is limited specific data on the direct inhibition of various ATPases by this compound. General ATPase activity assays can be employed to assess the inhibitory potential of this compound.
Protein Kinases
Protein kinases, enzymes that transfer a phosphate group from ATP to a substrate protein, represent a vast and diverse family of nucleotide-binding proteins. To date, there is a lack of published data from large-scale kinase inhibitor profiling studies that include this compound. This represents a significant knowledge gap in understanding its cross-reactivity.
Adenylate Cyclase
Adenylate cyclases are enzymes that convert ATP to cyclic AMP (cAMP), a key second messenger in many signaling pathways. There is currently no direct evidence or quantitative data to suggest that this compound significantly inhibits adenylate cyclase activity.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay
This assay determines the inhibitory potency of this compound on CD73 activity by measuring the production of adenosine from AMP.
Materials:
-
Human recombinant CD73
-
Adenosine monophosphate (AMP)
-
This compound
-
Adenosine deaminase (ADA)
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing assay buffer, human recombinant CD73, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding AMP to a final concentration within the linear range of the enzyme kinetics.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which detects the inorganic phosphate released during the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
To ensure the measured activity is specific to CD73, a parallel reaction containing adenosine deaminase (to degrade the adenosine product) can be run.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.
ATPase Activity Assay (NADH-Coupled)
This is a general protocol to screen for ATPase inhibition.
Materials:
-
ATPase enzyme of interest
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the ATPase enzyme to the mixture.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ADP production by the ATPase.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protein Kinase Activity Assay (Radiometric)
This classic assay measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl2, MnCl2, and DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific substrate, and the kinase of interest.
-
Add varying concentrations of this compound or a known kinase inhibitor.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase for a specific time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizing the Landscape of Nucleotide Signaling
To better understand the context in which this compound acts, the following diagrams illustrate key signaling pathways involving nucleotide-binding proteins.
Caption: Extracellular Adenosine Signaling Pathway.
Caption: General Experimental Workflow for Inhibition Assays.
Conclusion
References
Decoding Nucleotide Interactions: A Comparative Guide to ApCp and ADP Binding
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between proteins and nucleotides is paramount. This guide provides a detailed comparison of the binding characteristics of β,γ-methyleneadenosine 5'-diphosphate (ApCp), a non-hydrolyzable analog, and the natural nucleotide adenosine 5'-diphosphate (ADP). By examining their structural differences, binding affinities, and experimental applications, this document serves as a comprehensive resource for designing and interpreting studies involving ADP-binding proteins.
At the heart of their distinct functionalities lies a key structural difference. Both molecules share an adenosine and a diphosphate group. However, the linkage between the β and γ phosphates in this compound is a methylene bridge (-CH2-), rendering it resistant to hydrolysis by enzymes. In contrast, ADP possesses a labile phosphoanhydride bond that can be further phosphorylated to ATP. This fundamental difference dictates their roles in biological systems and in experimental setting; ADP is a dynamic signaling molecule and a key component of cellular energy metabolism, while this compound is a stable tool used to probe and trap the conformation of ADP-binding proteins.
Quantitative Analysis of Nucleotide Binding Affinity
The differentiation in binding affinity of a protein for various nucleotide states is a critical aspect of its function. A compelling example is the interaction between the cyclase-associated protein (CAP), also known as Srv2 in Saccharomyces cerevisiae, and actin. The data presented below, determined by fluorescence titration, highlights the significant preference of Srv2/CAP for the ADP-bound form of globular actin (G-actin) over the ATP-bound form. While this is a comparison between ADP and ATP, it exemplifies the principle that proteins can exhibit dramatic differences in affinity for nucleotides with varying phosphate chain lengths or conformations, a principle that is exploited by using non-hydrolyzable analogs like this compound.
| Protein | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Srv2/CAP (yeast) | ADP-G-actin | 0.02 µM | Fluorescence Titration | [1] |
| Srv2/CAP (yeast) | ATP-G-actin | 1.9 µM | Fluorescence Titration | [1] |
This more than 90-fold higher affinity for ADP-actin is crucial for the role of Srv2/CAP in promoting the disassembly of actin filaments, a key process in cellular motility and cytoskeletal dynamics.[1] Non-hydrolyzable analogs are instrumental in dissecting such nucleotide-dependent processes.
Experimental Protocols for Characterizing Binding Interactions
To elucidate the binding kinetics and thermodynamics of nucleotide-protein interactions, several biophysical techniques are employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
The protein of interest is dialyzed extensively against the desired buffer to ensure buffer matching with the ligand solution.
-
The ligand (ADP or this compound) is dissolved in the same dialysis buffer.
-
The concentrations of both protein and ligand are determined accurately using a spectrophotometer or another reliable method.
-
Samples are degassed to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Measurement:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
The system is allowed to equilibrate to the desired temperature.
-
A series of small, precise injections of the ligand into the sample cell are performed.
-
The heat released or absorbed during each injection is measured relative to a reference cell containing only buffer.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
These values are plotted against the molar ratio of ligand to protein to generate a binding isotherm.
-
The isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Experimental Workflow:
Detailed Protocol:
-
Ligand Immobilization:
-
A suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) is activated.
-
The purified protein is covalently immobilized onto the chip surface. The amount of immobilized protein is carefully controlled to avoid mass transport limitations.
-
The surface is then deactivated to block any remaining reactive groups.
-
-
Analyte Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (ADP or this compound) at various concentrations is injected over the surface for a defined period (association phase).
-
The running buffer is then reintroduced to monitor the dissociation of the analyte from the ligand (dissociation phase).
-
A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded in real-time as a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model.
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
-
Signaling Pathway Context: The P2Y12 Receptor
The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets, is a crucial mediator of blood clotting and an important target for antiplatelet drugs. Its natural ligand is ADP. The use of non-hydrolyzable analogs in studying this receptor can help to stabilize its active conformation for structural and functional analysis.
References
Validating the Inhibitory Effect of ApCp on Ecto-5'-Nucleotidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine 5'-(α,β-methylene)diphosphate (ApCp) and other prominent inhibitors of ecto-5'-nucleotidase (CD73). Ecto-5'-nucleotidase is a critical enzyme in the adenosine signaling pathway, which plays a significant role in immunosuppression within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 can impede anti-tumor immune responses. Consequently, the inhibition of this enzyme has emerged as a promising strategy in cancer immunotherapy. This document offers a detailed overview of experimental data, protocols for validating inhibitory effects, and a visual representation of the underlying signaling pathway and experimental workflow.
Comparative Analysis of Ecto-5'-Nucleotidase Inhibitors
This compound is a widely utilized and specific inhibitor of ecto-5'-nucleotidase. However, a range of alternative inhibitors, including small molecules and monoclonal antibodies, have been developed with varying potencies. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and selected alternatives, providing a quantitative basis for comparison.
| Inhibitor | Type | Target | Ki | IC50 |
| This compound (AMPCP) | Small Molecule | CD73 | 59 nM - 88.4 nM[1] | ~12 µM (cell-based)[2] |
| AB680 | Small Molecule | CD73 | 4.9 pM[3] | Not specified |
| CD73-IN-5 | Small Molecule | CD73 | Not specified | 19 nM[3] |
| Compound 18 | Small Molecule | CD73 | Not specified | 0.10 µM |
| Compound 19 | Small Molecule | CD73 | Not specified | 0.28 µM |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | Not specified | Not specified |
| TJ-4309 (TJ-CD4B) | Monoclonal Antibody | CD73 | Not specified | Not specified |
| JAB-BX102 | Monoclonal Antibody | CD73 | Not specified | Not specified[4] |
Signaling Pathway of Ecto-5'-Nucleotidase
The enzymatic activity of ecto-5'-nucleotidase is the final step in the extracellular conversion of adenosine triphosphate (ATP) to adenosine. This process is initiated by the ectonucleotidase CD39, which hydrolyzes ATP and adenosine diphosphate (ADP) to AMP. CD73 then hydrolyzes AMP to produce adenosine. Adenosine subsequently binds to its receptors on immune cells, leading to the suppression of anti-tumor immune responses.
References
- 1. abcam.com [abcam.com]
- 2. eubopen.org [eubopen.org]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, sensitive ecto-5'-nucleotidase assay for compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ApCp and Other Adenosine Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of adenosine analogs is critical for designing robust experiments and developing novel therapeutics. This guide provides a comparative study of α,β-methylene adenosine 5'-triphosphate (ApCp), also known as AOPCP, and other key adenosine analogs, supported by experimental data and detailed methodologies.
This compound is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has garnered significant attention as a potent inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that plays a crucial role in converting extracellular adenosine monophosphate (AMP) to adenosine. This function is particularly relevant in the tumor microenvironment, where adenosine accumulation suppresses the anti-tumor immune response. By inhibiting CD73, this compound can mitigate this immunosuppressive effect, making it a valuable tool in cancer research and a potential therapeutic agent.
This guide will compare this compound with other widely used non-hydrolyzable ATP analogs, namely Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS). These analogs are instrumental in studying ATP-dependent processes by mimicking different states of the ATP hydrolysis cycle.
Comparative Data of Adenosine Analogs
Direct comparative studies across a wide range of targets for this compound, AMP-PNP, and ATPγS are limited in the scientific literature. However, available data on their primary targets and mechanisms of action allow for a useful comparison.
| Analog | Primary Target(s) | Mechanism of Action | Potency/Affinity | Key Application(s) |
| This compound (AOPCP) | ecto-5'-nucleotidase (CD73) | Competitive inhibitor | Potent, with derivatives having Ki values in the low nanomolar range.[1] | Studying the CD73-adenosine pathway, cancer immunotherapy research. |
| AMP-PNP | ATPases, Kinases | Non-hydrolyzable ATP analog; mimics the pre-hydrolysis ATP-bound state. | Binds more weakly to some ATPases compared to ATP and ATPγS.[2] | Studying the role of ATP binding in protein function, structural biology. |
| ATPγS | ATPases, Kinases | Slowly hydrolyzable ATP analog; can act as a substrate for some kinases, leading to thiophosphorylation. | Binds with high affinity to some ATPases, with a reported Kd of ~6 µM for ClpA.[3] | Investigating ATP-dependent enzyme mechanisms, kinase activity assays. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments cited in the study of adenosine analogs.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay
This assay measures the ability of a compound, such as this compound, to inhibit the enzymatic activity of CD73.
Principle: CD73 hydrolyzes AMP into adenosine and inorganic phosphate. The inhibitory effect of this compound is determined by quantifying the reduction in the production of adenosine or phosphate in the presence of the inhibitor.
Materials:
-
Recombinant human or murine CD73 enzyme
-
AMP (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and CaCl2)
-
Detection reagent (e.g., Malachite Green for phosphate detection, or HPLC for adenosine detection)
-
96-well microplate
-
Plate reader (for colorimetric assays) or HPLC system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of AMP in the assay buffer.
-
Prepare a solution of CD73 enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add the corresponding volume of solvent without the inhibitor to the control wells.
-
Add the CD73 enzyme solution to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the AMP solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
For Phosphate Detection: Add the Malachite Green reagent to all wells to stop the reaction and develop the color. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
For Adenosine Detection: Stop the reaction by adding a quenching solution (e.g., perchloric acid). Analyze the samples by reverse-phase HPLC to separate and quantify the amount of adenosine produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Workflows
Diagrams created using the Graphviz DOT language provide clear visualizations of complex biological processes and experimental designs.
Caption: CD73-Adenosine Signaling Pathway and this compound Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of nucleotide-free uncoating ATPase and its binding to ATP, ADP, and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATPγS Competes with ATP for Binding at Domain 1 but not Domain 2 during ClpA Catalyzed Polypeptide Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ApCp in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount to generating reliable and translatable data. This guide provides a comprehensive comparison of Adenosine 5'-(β,γ-methyleno)triphosphate (ApCp or AMP-PCP), a non-hydrolyzable ATP analog, with other common alternatives used to study ATP-dependent processes in complex biological systems. We present a synthesis of available data on their specificity, detailed experimental protocols for evaluation, and visual aids to clarify key concepts and workflows.
Introduction to this compound and its Alternatives
This compound is a synthetic analog of adenosine triphosphate (ATP) where the bridging oxygen between the β and γ phosphates is replaced by a methylene group. This substitution makes the terminal phosphate bond resistant to hydrolysis by ATPases and kinases, rendering it a useful tool to study the role of non-catalytic ATP binding or to inhibit ATP-dependent enzymes. However, the utility of this compound is contingent on its specificity. This guide compares this compound with two other widely used non-hydrolyzable ATP analogs, AMP-PNP and ATPγS, as well as broader classes of inhibitors such as general kinase and specific ATPase inhibitors.
Mechanism of Action: Non-hydrolyzable ATP analogs like this compound act as competitive inhibitors of ATP-dependent enzymes. They bind to the ATP-binding pocket, but because they cannot be hydrolyzed, they lock the enzyme in an ATP-bound state, preventing the catalytic cycle from proceeding. This can inhibit the enzyme's function and downstream signaling.
Comparative Specificity of ATP Analogs
The ideal inhibitor is highly specific for its target, minimizing off-target effects that can confound experimental results. While comprehensive, direct comparative studies on the specificity of non-hydrolyzable ATP analogs across the entire proteome are limited, we can synthesize data from various sources to provide an overview of their relative performance. It is important to note that the specificity of these analogs can be highly dependent on the specific enzyme and the experimental conditions.
| Compound | Alternative Names | Mechanism of Action | Known Off-Target Effects & Considerations |
| This compound | AMP-PCP, Adenosine 5'-(β,γ-methyleno)triphosphate | Competitive, non-hydrolyzable ATP analog | Can be a substrate for some nucleoside diphosphate kinases. Its P-C-P bond is generally more stable than the P-N-P bond in AMP-PNP. |
| AMP-PNP | Adenylyl-imidodiphosphate | Competitive, non-hydrolyzable ATP analog | The P-N-P bond can be slowly hydrolyzed by some enzymes. Has been shown to have effects on cellular processes independent of ATP competition. |
| ATPγS | Adenosine 5'-O-(3-thiotriphosphate) | Slowly hydrolyzable ATP analog | Can be used as a substrate by many kinases, leading to thiophosphorylation of substrates. This can be a useful tool but also a source of off-target effects if not properly controlled for. The rate of hydrolysis varies significantly between different enzymes. |
| General Kinase Inhibitors | e.g., Staurosporine, Sunitinib | ATP-competitive or allosteric inhibition of a broad range of kinases | High promiscuity, leading to numerous off-target effects. Useful as positive controls but not for studying specific pathways without extensive validation. |
| Specific ATPase Inhibitors | e.g., Ouabain (for Na+/K+-ATPase), Bafilomycin A1 (for V-ATPase) | Target specific ATPases | High specificity for their respective targets, but do not provide a general tool for studying all ATP-dependent processes. |
Experimental Protocols for Assessing Specificity
To empirically determine the specificity of this compound or its alternatives in your system of interest, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Kinase and ATPase Inhibition Profiling
Objective: To determine the inhibitory concentration (IC50) of the compound against a panel of purified kinases and ATPases.
Methodology: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, AMP-PNP, ATPγS) in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffers, kinase solutions, substrate solutions, and ATP solution as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution) to the wells of a 384-well plate. Include a no-compound control (vehicle only).
-
Add 2 µL of the kinase solution to each well.
-
Incubate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The ATP concentration should be at or near the Km for each kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-compound control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Methodology: ATPase Activity Assay (e.g., NADH-coupled spectrophotometric assay)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
The purified ATPase of interest
-
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a no-compound control.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ADP production by the ATPase.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of the compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting temperature upon compound treatment indicates direct binding.
Visualizing Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated.
Conclusion
The choice of an appropriate tool for studying ATP-dependent processes is critical for the validity of research findings. While this compound (AMP-PCP) is a valuable reagent, its specificity should not be assumed. This guide provides a framework for comparing this compound to its alternatives and outlines experimental approaches to determine its specificity in the context of your biological system. By carefully selecting and validating your molecular probes, you can ensure the generation of robust and reproducible data. Researchers are encouraged to perform in-house validation of these compounds against their specific targets and relevant off-targets to gain the most accurate understanding of their effects.
Safety Operating Guide
Proper Disposal of ApCp: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of ApCp, a common abbreviation for adenosine 5'-(α,β-methylene)diphosphate or its triphosphate analogue, α,β-Methyleneadenosine 5'-triphosphate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Based on available Safety Data Sheets (SDS), this compound and its derivatives are not classified as hazardous substances.[1][2] However, responsible disposal practices are still necessary to minimize environmental impact. Small quantities, typical of research laboratory use, can often be disposed of with household waste after appropriate preparation, while larger quantities must be handled in accordance with official regulations.[1] It is crucial to prevent undiluted or large quantities of the substance from entering groundwater, water courses, or sewage systems.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, consult the product-specific Safety Data Sheet (SDS) for the most accurate and detailed information.[3] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times.
Quantitative Data Summary
For the purposes of laboratory disposal, the key quantitative consideration is the concentration and volume of the this compound solution. The following table summarizes the recommended disposal path based on these factors.
| Quantity of this compound (Solid) | Volume of this compound Solution | Concentration | Recommended Disposal Method |
| < 1 gram | < 100 mL | < 10 mM | Dilution and drain disposal (subject to institutional approval) |
| 1 - 10 grams | 100 mL - 1 L | > 10 mM | Collection as non-hazardous chemical waste |
| > 10 grams | > 1 L | Any | Hazardous waste collection (consult EHS) |
Standard Operating Procedure for Small-Scale Disposal
The following protocol details the standard procedure for the disposal of small quantities of this compound solutions, as is common in most research settings. This procedure is designed to be a safe and environmentally responsible method for non-hazardous chemical waste.
Objective: To safely dispose of small quantities (< 1 gram of solid or < 100 mL of < 10 mM solution) of this compound.
Materials:
-
This compound waste solution
-
Running cold water
-
Appropriate PPE (lab coat, safety glasses, gloves)
-
Sink designated for chemical waste disposal
-
Beaker for dilution (optional)
Procedure:
-
Ensure Compliance: Confirm with your institution's Environmental Health and Safety (EHS) office that drain disposal of non-hazardous chemical waste is permitted.
-
Dilution: If the concentration of the this compound solution is high, dilute it with at least 10 parts water. For example, for every 10 mL of this compound solution, add 100 mL of water.
-
Prepare for Disposal: Turn on the cold water tap to a steady flow in a designated laboratory sink.
-
Slow Pouring: Slowly pour the diluted this compound solution down the drain.
-
Thorough Rinsing: Continue to run the water for at least one minute after pouring the solution to ensure it is thoroughly flushed from the plumbing system.
-
Container Rinsing: Rinse the empty container that held the this compound solution with water at least three times. The rinse water can also be poured down the drain.
-
Documentation: If required by your institution, log the disposal of the chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Adenosine 5′-(α,β-methylene)diphosphate, a compound commonly referred to as AMP-CP or ApCp in laboratory settings. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Substance Identification and Hazard Assessment
Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP) is a non-hydrolyzable analog of Adenosine Monophosphate (AMP). It is primarily used in research as an inhibitor of ecto-5'-nucleotidase (CD73) and to study the roles of AMP in various biochemical pathways.
Based on available safety data, AMP-CP is not classified as a hazardous chemical. However, as with any laboratory reagent, appropriate precautions should be taken to minimize exposure.
Chemical Properties:
| Property | Value |
| Synonyms | This compound, AMP-CP, Methylene-ADP |
| Molecular Formula | C₁₁H₁₇N₅O₉P₂ |
| Molecular Weight | 425.23 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Personal Protective Equipment (PPE)
While AMP-CP is not considered hazardous, standard laboratory PPE is mandatory to prevent contact and contamination.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes of solutions. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of AMP-CP.
Handling:
-
Handle in a well-ventilated area.
-
Avoid creating dust when working with the powdered form.
-
Use designated spatulas and weighing boats.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.
-
Keep in a dry environment to prevent degradation.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Situation | Action |
| Spill | Sweep up the powder, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a damp cloth. |
| Skin Contact | Wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if a large amount is ingested. |
| Inhalation | Move to fresh air. |
Disposal Plan
Dispose of AMP-CP and any contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Unused Product: Dispose of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with AMP-CP should be placed in a designated chemical waste container.
Experimental Protocol: Ecto-5'-Nucleotidase (CD73) Inhibition Assay
This protocol outlines a typical experiment where AMP-CP is used to inhibit the enzymatic activity of CD73.
Materials:
-
Human recombinant CD73 enzyme
-
AMP-CP (inhibitor)
-
AMP (substrate)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.4 with MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of AMP-CP in the reaction buffer.
-
In the wells of a 96-well plate, add the reaction buffer.
-
Add varying concentrations of the AMP-CP solution to the appropriate wells to create a dose-response curve.
-
Add a fixed concentration of the CD73 enzyme to all wells (except for the negative control).
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (AMP) to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of AMP-CP and determine the IC₅₀ value.
Visualizations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
